6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALNNFRLHRAJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379867 | |
| Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141492-50-4 | |
| Record name | 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-yl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and known properties of 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine. This compound, featuring a reactive isothiocyanate group appended to the biologically relevant 2,3-dihydro-1,4-benzodioxine scaffold, presents significant opportunities in medicinal chemistry and drug discovery. This document details a feasible synthetic pathway, summarizes its physicochemical properties, and explores its potential biological applications based on the known reactivity of its constituent functional groups. Experimental protocols and data are presented to facilitate further research and development.
Introduction
The 2,3-dihydro-1,4-benzodioxine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications. Derivatives of this scaffold have demonstrated activities as α-adrenergic blockers, anti-inflammatory agents, and anticancer agents. The isothiocyanate functional group (-N=C=S) is a reactive electrophile known for its ability to form stable thiourea linkages with primary amines, such as the N-terminal α-amino groups and the ε-amino groups of lysine residues in proteins. This reactivity has been exploited in the development of various bioactive compounds, including anticancer and antimicrobial agents.
The combination of these two moieties in this compound creates a molecule with significant potential for covalent modification of biological targets, making it a person of interest for the development of novel therapeutics and chemical probes.
Synthesis of this compound
The primary synthetic route to this compound involves the conversion of the corresponding primary amine, 6-amino-2,3-dihydro-1,4-benzodioxine, using a thiocarbonylating agent. The most common and effective reagent for this transformation is thiophosgene (CSCl₂).
Synthesis of the Precursor: 6-Amino-2,3-dihydro-1,4-benzodioxine
The synthesis of the amine precursor can be achieved through various published methods. A common approach involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by the reduction of the resulting nitro-intermediate.
Conversion to this compound
The conversion of 6-amino-2,3-dihydro-1,4-benzodioxine to the target isothiocyanate is typically performed by reacting the amine with thiophosgene in a biphasic system.
Caption: Synthetic pathway for this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 141492-50-4 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₇NO₂S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 193.22 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Crystalline powder (Beige) | ChemicalBook[2] |
| Melting Point | 62-64 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 329.2 ± 41.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ | ChemicalBook[2] |
| Monoisotopic Mass | 193.01974 Da | PubChem[3] |
Experimental Protocols
General Synthesis of this compound
This protocol is a general method for the synthesis of isothiocyanates from primary amines and should be optimized for this specific substrate.
Materials:
-
6-Amino-2,3-dihydro-1,4-benzodioxine
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1.0 equivalent) in dichloromethane.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
While stirring vigorously, slowly add thiophosgene (1.1-1.2 equivalents) to the mixture at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Spectroscopic Data (Predicted)
Mass Spectrometry (Predicted): The predicted mass spectrum shows characteristic adducts.[3]
| Adduct | m/z |
| [M+H]⁺ | 194.02702 |
| [M+Na]⁺ | 216.00896 |
| [M-H]⁻ | 192.01246 |
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively reported. However, based on its structure, several potential applications and mechanisms of action can be inferred.
Covalent Modification of Proteins
The electrophilic isothiocyanate group is known to react with nucleophilic residues on proteins, primarily the ε-amino group of lysine and the N-terminal α-amino group, to form a stable thiourea linkage. This covalent modification can lead to irreversible inhibition of enzyme activity or disruption of protein-protein interactions.
Caption: Reaction of this compound with a primary amine on a protein.
Potential Signaling Pathway Involvement
Given the diverse biological activities of other benzodioxane-containing molecules, this compound could potentially modulate various signaling pathways. For instance, many 1,4-benzodioxane derivatives are known to interact with G-protein coupled receptors (GPCRs), such as adrenergic receptors. The covalent nature of the interaction afforded by the isothiocyanate group could lead to long-lasting or irreversible modulation of such receptors.
Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound.
Conclusion
This compound is a molecule of significant interest for chemical biology and drug discovery. Its synthesis from readily available starting materials is feasible, and its reactive isothiocyanate group offers a handle for covalent modification of biological targets. While experimental data on its biological activity and spectroscopic characterization are currently limited, this guide provides a solid foundation for researchers to explore the potential of this promising compound. Further studies are warranted to fully characterize its properties and to investigate its efficacy in various therapeutic areas.
References
Technical Guide: 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine (CAS Number: 141492-50-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine, a molecule of interest in chemical biology and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers in the field.
Chemical and Physical Properties
This compound is an aromatic compound featuring a benzodioxane ring system and a reactive isothiocyanate functional group. The physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 141492-50-4 | |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | [1] |
| Appearance | Crystalline powder | |
| Color | Beige | |
| Melting Point | 62-64 °C | |
| Boiling Point | 329.2 ± 41.0 °C (Predicted) | |
| Density | 1.31 ± 0.1 g/cm³ (Predicted) | |
| Solubility | No data available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 1,4-benzodioxan-6-amine (also known as 2,3-dihydro-1,4-benzodioxin-6-amine). The general synthetic workflow is outlined below.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine (Precursor)
The precursor, 2,3-dihydro-1,4-benzodioxin-6-amine, can be synthesized as described in the literature. One common method involves the nitration of 1,4-benzodioxane followed by reduction of the nitro group.
Experimental Protocol:
-
Nitration of 1,4-benzodioxane: To a solution of 1,4-benzodioxane in a suitable solvent (e.g., acetic acid or sulfuric acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, 6-nitro-1,4-benzodioxane, is then isolated by pouring the reaction mixture into ice water and collecting the precipitate.
-
Reduction of 6-nitro-1,4-benzodioxane: The isolated 6-nitro-1,4-benzodioxane is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation (e.g., using palladium on carbon), is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by neutralization and extraction to yield 2,3-dihydro-1,4-benzodioxin-6-amine.[2]
Step 2: Conversion of 2,3-dihydro-1,4-benzodioxin-6-amine to this compound
The conversion of the primary aromatic amine to the isothiocyanate is a well-established transformation. Two common methods are presented below.
Method A: Using Thiophosgene
Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Experimental Protocol:
-
A solution of 2,3-dihydro-1,4-benzodioxin-6-amine (1 equivalent) is prepared in a suitable solvent system, such as a biphasic mixture of chloroform and water.
-
An excess of a base, such as sodium bicarbonate, is added to the aqueous layer to neutralize the HCl formed during the reaction.
-
Thiophosgene (approximately 1.1 equivalents) is added dropwise to the cooled (0 °C) and vigorously stirred reaction mixture.
-
The reaction is allowed to proceed at room temperature until completion, as monitored by TLC.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Method B: Using Carbon Disulfide
This method avoids the use of highly toxic thiophosgene.
Experimental Protocol:
-
To a solution of 2,3-dihydro-1,4-benzodioxin-6-amine (1 equivalent) and a base (e.g., triethylamine or sodium hydroxide) in a suitable solvent (e.g., aqueous tetrahydrofuran or dichloromethane), carbon disulfide (excess) is added dropwise at room temperature.[3]
-
The reaction mixture is stirred to form the dithiocarbamate salt intermediate.
-
A desulfurylation agent, such as a water-soluble carbodiimide (e.g., EDC), tosyl chloride, or cyanuric chloride, is then added to the reaction mixture.[4]
-
The reaction is stirred until the formation of the isothiocyanate is complete (monitored by TLC).
-
The reaction is worked up by extraction and the crude product is purified by column chromatography.[5]
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, its chemical structure, combining the 1,4-benzodioxane scaffold and the isothiocyanate functional group, suggests potential for significant biological activity.
The 1,4-benzodioxane moiety is a key structural feature in a number of biologically active compounds, including those with anti-inflammatory and anticancer properties.[6]
The isothiocyanate group is well-known for its chemopreventive and anticancer activities. Isothiocyanates are known to induce apoptosis, inhibit cell cycle progression, and modulate cellular signaling pathways involved in oxidative stress and inflammation. A plausible mechanism of action for isothiocyanates involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspase cascades.
Caption: A generalized signaling pathway for isothiocyanate-induced apoptosis.
Summary and Future Directions
This compound is a readily synthesizable compound with high potential for biological activity based on its constituent chemical motifs. The presence of the reactive isothiocyanate group makes it a candidate for covalent modification of biological targets, a strategy of growing interest in drug discovery.
Further research is warranted to fully elucidate the biological profile of this compound. Key areas for future investigation include:
-
Screening for Biological Activity: Evaluation in a broad range of biological assays, including anticancer, anti-inflammatory, and enzyme inhibition screens.
-
Mechanism of Action Studies: If activity is identified, detailed studies to determine the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound. The detailed synthetic protocols and discussion of potential biological activities are intended to facilitate further investigation into this promising molecule.
References
- 1. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 2. scielo.br [scielo.br]
- 3. A One-Pot Approach to Pyridyl Isothiocyanates from Amines [mdpi.com]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
An In-depth Technical Guide on 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate. Isothiocyanates are a well-established class of compounds, many of which are derived from natural sources and exhibit significant anticancer and antimicrobial properties. This document consolidates available data on the target molecule and related analogs to serve as a foundational resource for researchers in medicinal chemistry and drug development. While specific experimental data for 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate is limited, this guide extrapolates from closely related compounds to provide insights into its synthesis, characterization, and potential mechanisms of action.
Molecular Structure and Chemical Properties
2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate is a heterocyclic compound featuring a benzodioxin core functionalized with an isothiocyanate group. The isothiocyanate moiety (-N=C=S) is a key pharmacophore responsible for the biological activity observed in this class of compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂S | [1] |
| Molecular Weight | 193.22 g/mol | [2] |
| CAS Number | 141492-50-4 | [2] |
| Canonical SMILES | C1COC2=C(O1)C=C(C=C2)N=C=S | [1] |
| InChI Key | KALNNFRLHRAJNK-UHFFFAOYSA-N | [1] |
| Predicted XLogP3 | 2.9 | [1] |
| Appearance | Crystalline powder (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents like DMSO and ethanol (predicted) | N/A |
Synthesis
General Experimental Protocol: Synthesis from 2,3-dihydro-1,4-benzodioxin-6-amine
This protocol is a representative example based on general methods for isothiocyanate synthesis. Optimization of reaction conditions (e.g., temperature, reaction time, and purification method) may be necessary.
Materials:
-
2,3-dihydro-1,4-benzodioxin-6-amine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Dicyclohexylcarbodiimide (DCC) or another dehydrating agent
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1 equivalent) in dichloromethane.
-
To this solution, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the dithiocarbamate salt by thin-layer chromatography (TLC).
-
-
Conversion to Isothiocyanate:
-
To the reaction mixture containing the dithiocarbamate salt, add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in dichloromethane dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction for the disappearance of the dithiocarbamate and the appearance of the isothiocyanate product by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylthiourea.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate.
-
Synthesis Workflow
Caption: General workflow for the synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate.
Spectroscopic Characterization
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons on the benzodioxin ring are expected in the range of δ 6.5-7.5 ppm. The four protons of the dihydrodioxin ring should appear as a multiplet around δ 4.2-4.3 ppm. |
| ¹³C NMR | Aromatic carbons are expected between δ 110-150 ppm. The carbons of the dihydrodioxin ring should be around δ 64 ppm. The isothiocyanate carbon (-N=C=S) is characteristically broad and may be difficult to observe, but is predicted to be in the range of δ 120-140 ppm. |
| IR (Infrared) Spectroscopy | A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the region of 2000-2200 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, and C-O stretching of the dioxin ring around 1200-1300 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z 193. Fragmentation patterns would likely involve the loss of the isothiocyanate group and cleavage of the dioxin ring. |
Potential Biological Activity and Signaling Pathways
While no specific biological studies have been published for 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate, the broader class of isothiocyanates is well-documented to possess potent anticancer and chemopreventive properties.[6][7][8] The biological activity of isothiocyanates is primarily attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins.
Proposed Anticancer Mechanism of Action
Based on studies of analogous isothiocyanates such as sulforaphane and benzyl isothiocyanate, the following signaling pathways are likely to be modulated by 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate in cancer cells.
-
Induction of Apoptosis: Isothiocyanates are known to induce programmed cell death (apoptosis) in cancer cells through multiple mechanisms.[9] This often involves the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[10][11] They can also influence the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[11]
-
Cell Cycle Arrest: Many isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[12][13]
-
Modulation of MAP Kinase (MAPK) Signaling: The MAPK pathways are crucial in regulating cell growth, differentiation, and apoptosis. Isothiocyanates have been shown to activate stress-activated protein kinases (SAPKs) like JNK and p38, which can promote apoptosis.[11]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a key regulator of inflammation and cell survival and is often constitutively active in cancer cells. Isothiocyanates can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[10]
-
Induction of Phase II Detoxification Enzymes: Isothiocyanates are potent inducers of phase II enzymes, such as glutathione S-transferases and quinone reductase, which play a crucial role in detoxifying carcinogens.[6][8]
Potential Signaling Pathway Diagram
Caption: Proposed signaling pathways for the anticancer activity of 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate.
Conclusion and Future Directions
2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The well-established anticancer properties of the isothiocyanate functional group, combined with the benzodioxin core, suggest that this molecule warrants further investigation.
Future research should focus on:
-
Optimized Synthesis: Development and publication of a detailed, high-yielding synthetic protocol.
-
Full Spectroscopic Characterization: Acquisition and reporting of complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to confirm the molecular structure and aid in quality control.
-
In Vitro Biological Evaluation: Screening of the compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity.
-
Mechanism of Action Studies: Elucidation of the specific cellular targets and signaling pathways modulated by this compound to understand its mode of action.
This technical guide serves as a starting point for researchers interested in exploring the potential of 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate. The information compiled herein, though based in part on extrapolation from related compounds, provides a solid framework for initiating new research endeavors in this area.
References
- 1. PubChemLite - 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
The Diverse Biological Activities of 1,4-Benzodioxane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has been extensively utilized in medicinal chemistry to develop a wide array of biologically active compounds. Its structural rigidity and ability to present substituents in a defined spatial orientation make it an ideal template for designing ligands that can interact with high affinity and selectivity with various biological targets. This technical guide provides an in-depth overview of the multifaceted biological activities of 1,4-benzodioxane derivatives, with a focus on their interactions with adrenergic and serotonergic receptors, as well as their potential as anticancer and antibacterial agents.
Adrenergic and Serotonergic Receptor Modulation
A significant number of 1,4-benzodioxane derivatives have been synthesized and evaluated for their activity at adrenergic and serotonergic receptors, playing crucial roles in neurotransmission and physiological regulation.
Alpha-Adrenergic Receptor Antagonism
Many 1,4-benzodioxane-containing molecules are potent antagonists of α-adrenergic receptors, particularly the α1-adrenoceptor subtypes (α1A, α1B, and α1D). These receptors are involved in various physiological processes, including the regulation of blood pressure and smooth muscle contraction.
One of the most well-studied examples is WB-4101 , a potent and selective α1-adrenoceptor antagonist. Its derivatives have been extensively explored to understand the structure-activity relationships governing affinity and selectivity for the different α1-AR subtypes. The binding affinity of these compounds is typically determined through radioligand binding assays.
Table 1: α1-Adrenergic Receptor Binding Affinities of Selected 1,4-Benzodioxane Derivatives
| Compound | Receptor Subtype | K_i_ (nM) | Radioligand | Tissue/Cell Source |
| WB-4101 | α1A | 0.15 | [³H]Prazosin | Rat Cortex |
| WB-4101 | α1B | Data not consistently reported | [³H]Prazosin | Rat Cortex |
| WB-4101 | α1D | Data not consistently reported | [³H]Prazosin | Rat Cortex |
| Prazosin (Reference) | α1 | - | [³H]WB4101 | Rat Heart |
| Yohimbine (Reference) | α1 | - | [³H]WB4101 | Rat Heart |
Note: The binding of WB-4101 can be complex, with some studies suggesting it labels a serotonergic site in addition to the α1-adrenergic receptor[1].
Guanoxan is another 1,4-benzodioxane derivative that has been investigated for its antihypertensive properties. It acts as a sympatholytic agent by interfering with the release of norepinephrine from sympathetic nerve endings, leading to vasodilation and a reduction in blood pressure[2].
Serotonergic Receptor Activity
1,4-Benzodioxane derivatives have also shown significant activity at serotonin (5-HT) receptors. Eltoprazine , for instance, is a phenylpiperazine derivative of 1,4-benzodioxane that acts as an agonist at 5-HT₁ₐ and 5-HT₁₋ receptors and an antagonist at the 5-HT₂C receptor[3]. This mixed pharmacological profile has led to its investigation as a serenic or anti-aggressive agent[3].
Table 2: Serotonergic Receptor Binding Affinities of Eltoprazine
| Receptor Subtype | IC₅₀ (nM) | Radioligand | Brain Region |
| 5-HT₁ₐ | 42 - 50 | [³H]8-OH-DPAT | Various |
| 5-HT₁₋ | 25 - 38 | [¹²⁵I]ICYP | Various |
Data from radioligand binding assays in rat brain[4].
Anticancer Activity
Recent research has highlighted the potential of 1,4-benzodioxane derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.
One notable study reported a series of 1,4-benzodioxane-hydrazone derivatives with potent anticancer activity. Compound 7e from this series exhibited significant growth inhibition across a wide range of cancer cell lines in the NCI-60 screen, with particularly high efficacy against melanoma cell lines[5]. The proposed mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest at the S-phase, potentially through the inhibition of the mTOR kinase[5][6].
Table 3: In Vitro Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivative 7e
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MDA-MB-435 | Melanoma | 0.20 |
| M14 | Melanoma | 0.46 |
| SK-MEL-2 | Melanoma | 0.57 |
| UACC-62 | Melanoma | 0.27 |
| Average (56 cell lines) | - | 6.92 |
GI₅₀ is the concentration required to inhibit cell growth by 50%[5][6].
Antibacterial Activity
The 1,4-benzodioxane scaffold has also been incorporated into molecules with promising antibacterial properties. These derivatives often target essential bacterial enzymes that are absent in humans, making them attractive candidates for the development of new antibiotics.
One area of focus has been the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid biosynthesis. A series of 1,4-benzodioxane derivatives have been developed as FabH inhibitors with potent activity against both Gram-positive and Gram-negative bacteria.
Table 4: Antibacterial Activity of Selected 1,4-Benzodioxane Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Target |
| Benzodioxane-benzamide FZ95 | S. aureus (MRSA) | 0.25 | FtsZ |
| Benzodioxane-benzamide FZ100 | S. aureus (MRSA) | 0.1 | FtsZ |
| Benzodioxane-benzamide FZ116 | S. pneumoniae | 25 - 80 | FtsZ |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[7][8].
Experimental Protocols
Radioligand Binding Assay for Adrenergic and Serotonergic Receptors
This protocol outlines a general procedure for determining the binding affinity of 1,4-benzodioxane derivatives to their target receptors.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex or heart) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]Prazosin for α1-AR, [³H]8-OH-DPAT for 5-HT₁ₐ), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-radiolabeled competitor (e.g., 10 µM phentolamine for α1-AR, 10 µM serotonin for 5-HT₁ₐ).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test 1,4-benzodioxane derivative.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
In Vitro Anticancer Activity Assay (NCI-60 Screen Protocol)
This protocol is a standardized method used by the National Cancer Institute to screen compounds for anticancer activity.
1. Cell Culture and Plating:
-
Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine[9].
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time[9].
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Test compounds are dissolved in DMSO and diluted with cell culture medium to the desired concentrations.
-
The medium in the cell plates is replaced with medium containing the test compound at various concentrations (typically a 5-log dilution series).
-
Plates are incubated for an additional 48 hours.
3. Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
After incubation, the cells are fixed in situ with trichloroacetic acid (TCA)[9].
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid[9].
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM trizma base, and the absorbance is read at 515 nm[9].
4. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell growth.
-
The GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing) values are determined from the dose-response curves.
mTOR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of mTOR.
1. Reagents and Materials:
-
Active mTOR enzyme.
-
Substrate: Inactive S6K protein or a specific peptide substrate[10].
-
ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT)[10].
-
Test 1,4-benzodioxane derivative.
2. Assay Procedure:
-
In a microplate, combine the active mTOR enzyme, the substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes)[10].
-
Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer or EDTA).
3. Detection of Phosphorylation:
-
The level of substrate phosphorylation can be detected using several methods:
-
Western Blotting: Using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K)[10].
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
TR-FRET Assay: Using a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET partner[11].
-
4. Data Analysis:
-
Quantify the level of phosphorylation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
1. Preparation of Inoculum:
-
Grow the bacterial strain to be tested in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[12].
2. Preparation of Antimicrobial Dilutions:
-
Prepare a series of two-fold dilutions of the test 1,4-benzodioxane derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
3. Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilution with the prepared bacterial suspension.
-
Include a growth control well (bacteria in broth without the antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours[13].
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria[12].
Signaling Pathways and Workflows
α1-Adrenergic Receptor Signaling Pathway
α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins[14][15]. Activation of these receptors by agonists like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[14][16]. IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction. 1,4-Benzodioxane antagonists block this pathway by preventing the initial binding of the agonist to the receptor.
5-HT₁ₐ Receptor Signaling Pathway
The 5-HT₁ₐ receptor is a GPCR that couples to inhibitory G-proteins of the Gi/o family[17][18]. Agonist binding to the 5-HT₁ₐ receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[17][19]. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. 1,4-Benzodioxane derivatives like Eltoprazine can act as agonists at this receptor, initiating this inhibitory signaling cascade.
PI3K/AKT/mTOR Signaling Pathway in Cancer
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[4][20]. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which leads to the activation of phosphoinositide 3-kinase (PI3K)[2][21]. PI3K phosphorylates PIP₂ to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), a second messenger that recruits and activates AKT (also known as protein kinase B)[2][21]. Activated AKT then phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTOR complex 1 (mTORC1)[21]. This allows mTORC1 to become active and phosphorylate its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which promote protein synthesis and cell growth[21]. Certain 1,4-benzodioxane derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as mTOR.
General Workflow for Synthesis and Screening of Bioactive 1,4-Benzodioxane Derivatives
The discovery of novel bioactive 1,4-benzodioxane derivatives typically follows a structured workflow that integrates chemical synthesis with biological screening. This process begins with the design of new molecules, often guided by existing structure-activity relationships or computational modeling. The designed compounds are then synthesized in the laboratory. The crude products are purified, and their structures are confirmed using various analytical techniques. The pure compounds are then subjected to a series of biological assays to evaluate their activity against the intended targets. The results of these screens provide feedback for the design of the next generation of compounds, creating an iterative cycle of design, synthesis, and testing to optimize the desired biological activity.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
literature review on isothiocyanate compounds in medicinal chemistry
Isothiocyanate Compounds in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S.[1][2] They are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, watercress, and mustard.[3][4][5] The conversion of glucosinolates to isothiocyanates is catalyzed by the myrosinase enzyme, which is released upon plant cell damage, for instance, by chewing.[6][7]
In recent decades, ITCs have garnered significant attention in the field of medicinal chemistry. This interest is fueled by a growing body of epidemiological and preclinical evidence suggesting their potent biological activities, including anticarcinogenic, anti-inflammatory, and neuroprotective properties.[1][3][8] Compounds such as Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC) are among the most extensively studied.[9][10] Their ability to modulate multiple cellular signaling pathways makes them promising candidates for the prevention and treatment of chronic diseases.[9][10][11] This guide provides an in-depth overview of the core mechanisms, quantitative bioactivity, and key experimental methodologies relevant to the study of isothiocyanates in a drug discovery context.
Core Mechanisms of Action
Isothiocyanates exert their pleiotropic effects by targeting a multitude of signaling pathways and cellular processes. Their high electrophilicity allows them to react with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins, thereby modulating protein function and triggering downstream signaling events.[12][13]
Nrf2-Mediated Antioxidant and Detoxification Response
A primary mechanism of action for many ITCs is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][14][15] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. ITCs can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate their transcription.[16] This leads to the upregulation of a battery of cytoprotective proteins, including Phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs), which play a critical role in neutralizing carcinogens and reducing oxidative stress.[12][14][17]
Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer. ITCs, particularly SFN, have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][12] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene expression. ITCs can inhibit this pathway at multiple levels, including by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[18]
Induction of Apoptosis in Cancer Cells
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. ITCs have been shown to selectively induce apoptosis in cancerous cells while leaving normal cells relatively unharmed.[19][20] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ITCs can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction.[6][20] This triggers the release of cytochrome c, which activates a cascade of effector caspases (like caspase-3), the executioners of apoptosis.[10] Furthermore, ITCs can modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (e.g., Bcl-2) and upregulating pro-apoptotic members (e.g., Bax), further promoting cell death.[9]
Other Key Mechanisms
-
Cell Cycle Arrest: ITCs can inhibit cancer cell proliferation by inducing cell cycle arrest, commonly at the G2/M phase.[10][21] This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[16]
-
Inhibition of Angiogenesis: Several ITCs can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.
-
Epigenetic Modulation: ITCs, particularly SFN, are known to be inhibitors of histone deacetylases (HDACs).[22][23][24] HDAC inhibition can lead to histone hyperacetylation, altering chromatin structure and leading to the re-expression of silenced tumor suppressor genes.[19]
Quantitative Bioactivity Data
The potency of isothiocyanates varies significantly depending on their chemical structure, the specific cancer cell line, and the assay conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency. The following tables summarize representative IC50 values for common ITCs against various human cancer cell lines, compiled from the literature.
Table 1: Comparative IC50 Values (µM) of Isothiocyanates in Various Cancer Cell Lines
| Isothiocyanate | Prostate (PC-3) | Breast (MCF-7) | Lung (A549) | Colon (HT-29) | Leukemia (HL-60) |
| Sulforaphane (SFN) | ~15 | ~20 | ~25 | ~15 | ~10 |
| Phenethyl ITC (PEITC) | ~5 | ~7.5 | ~5 | ~10 | ~2.5 |
| Allyl ITC (AITC) | >50 | ~30 | >50 | ~40 | ~10 |
| Benzyl ITC (BITC) | ~7.5 | ~10 | ~10 | ~15 | ~5 |
Note: These are approximate values compiled from multiple studies for comparative purposes. Actual IC50 values can vary between experiments.
Table 2: Summary of Studies on Combinational Use of Sulforaphane (SFN) and Anticancer Drugs [9]
| Cancer Type | Combination Drug | Observed Effect | Potential Mechanism |
| Lung Cancer | Gefitinib | Overcame gefitinib resistance | Altered Sonic Hedgehog (SHH) signaling pathway[9] |
| Lung Cancer | Cisplatin | Enhanced toxicity to cancer cells | Synergistic induction of apoptosis[25] |
| Prostate Cancer | Doxorubicin | Increased apoptosis | Downregulation of anti-apoptotic proteins |
| Breast Cancer | Lapatinib | Reduced cell viability synergistically | Decreased phosphorylation of HER2, Akt, and S6[26] |
Key Experimental Protocols in Isothiocyanate Research
Evaluating the medicinal chemistry potential of ITCs involves a series of standardized in vitro and in vivo assays. Below is a typical workflow and detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to assess the effect of an ITC on the metabolic activity and viability of cells, allowing for the determination of the IC50 value.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Aspirate the old media and add fresh media containing various concentrations of the ITC (and a vehicle control, e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Methodology:
-
Cell Treatment: Culture and treat cells with the desired concentration of ITC in a 6-well plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify the expression levels of specific proteins involved in the pathways modulated by ITCs (e.g., Nrf2, Keap1, Caspase-3, p-NF-κB).
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
-
Methodology:
-
Lysate Preparation: Treat cells with ITC, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Challenges and Future Directions
Despite their promising preclinical activity, the translation of ITCs into clinical therapeutics faces several challenges.[25]
-
Bioavailability and Stability: ITCs can be unstable and have poor aqueous solubility, which can limit their absorption and bioavailability.[25] They are also rapidly metabolized and excreted.[17][27]
-
Hormetic Dose-Response: Some ITCs exhibit a hormetic or biphasic effect, where low doses may stimulate cell growth while higher doses are inhibitory.[9][25] This complicates dose selection for therapeutic applications.
-
Target Specificity: As ITCs react with many cellular proteins, identifying the specific targets responsible for their therapeutic effects can be challenging.
Future research is focused on overcoming these limitations through the development of novel drug delivery systems (e.g., nano-formulations) to improve stability and targeting, and the synthesis of novel ITC derivatives with enhanced potency and specificity.[25][28][29][30] Clinical trials continue to investigate the efficacy of ITCs, both as standalone agents and in combination with existing chemotherapies, for cancer prevention and treatment.[5][6][27]
Conclusion
Isothiocyanate compounds represent a fascinating and potent class of natural products with significant potential in medicinal chemistry. Their ability to modulate a wide array of critical cellular pathways—including the Nrf2 antioxidant response, NF-κB-mediated inflammation, and apoptosis—positions them as valuable multi-target agents for combating complex diseases like cancer. While challenges in drug development remain, the extensive preclinical data, coupled with ongoing innovations in synthetic chemistry and drug delivery, provide a strong foundation for the future development of ITC-based therapeutics. This guide offers researchers and drug development professionals a comprehensive overview of the core science and methodologies required to further explore and harness the therapeutic promise of these remarkable compounds.
References
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchwith.njit.edu [researchwith.njit.edu]
- 5. mdpi.com [mdpi.com]
- 6. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 10. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Signaling pathways and intracellular targets of sulforaphane mediating cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) DOI:10.1039/C1FO10114E [pubs.rsc.org]
- 23. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. chemrxiv.org [chemrxiv.org]
The Benzodioxane Nucleus: A Historical and Technical Guide to a Versatile Pharmacophore
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzodioxane scaffold, a heterocyclic motif featuring a benzene ring fused to a dioxane ring, has played a pivotal role in the history of medicinal chemistry. From the serendipitous discovery of the first antihistamine to the rational design of highly selective receptor modulators, this versatile core has given rise to a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with benzodioxane compounds, with a focus on their interactions with adrenergic and serotonergic systems.
A Serendipitous Beginning: The Discovery of Piperoxan
The story of benzodioxanes in medicine begins in the early 1930s at the Pasteur Institute in France. Working under the direction of Ernest Fourneau, Swiss-born Italian pharmacologist Daniel Bovet was investigating a series of benzodioxane derivatives synthesized as potential α-adrenergic blocking agents. One of these compounds, 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, initially known as Fourneau 933 and later named piperoxan , exhibited modest α-adrenergic antagonist activity.[1][2]
However, in a landmark discovery, Bovet and his colleagues demonstrated in 1933 that piperoxan could also antagonize histamine-induced bronchospasm in guinea pigs.[1][2] This marked the discovery of the very first antihistamine, a groundbreaking achievement that laid the foundation for the development of an entire class of drugs for treating allergic conditions. For his contributions to the discovery of antihistamines and other therapeutic agents, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[1]
While piperoxan itself saw limited clinical use due to toxic side effects, its discovery was a critical milestone that spurred further research into the structure-activity relationships of antihistamines, a field pioneered by Anne-Marie Staub, a student of Bovet and Fourneau.[1]
Evolution of Benzodioxane-Based Therapeutics
Following the initial discovery of piperoxan's dual activity, the benzodioxane scaffold became a fertile ground for drug discovery, leading to the development of compounds targeting a range of physiological systems.
Adrenergic Receptor Antagonists
The initial exploration of benzodioxanes as α-adrenergic antagonists continued, leading to the development of more potent and selective agents. A significant advancement in this area was the discovery of selective α1-adrenergic antagonists. These compounds proved to be effective antihypertensive agents by blocking the vasoconstrictive effects of norepinephrine on vascular smooth muscle.[3]
A prominent example of a clinically successful benzodioxane-based α1-adrenergic antagonist is doxazosin . Marketed for the treatment of hypertension and benign prostatic hyperplasia (BPH), doxazosin's development represented a significant step in the rational design of selective adrenergic modulators.[4]
Serotonin Receptor Ligands and CNS Agents
In the latter half of the 20th century, research into benzodioxane derivatives expanded to include their effects on the central nervous system (CNS). It was discovered that modifications to the benzodioxane structure could yield compounds with high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[2] This led to the investigation of benzodioxane derivatives as potential anxiolytics, antidepressants, and antipsychotics.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of key benzodioxane compounds and for the pharmacological characterization of their receptor interactions.
Synthesis of Key Benzodioxane Compounds
The synthesis of piperoxan typically proceeds through a multi-step process starting from catechol.
Step 1: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane
-
Reaction: Catechol is reacted with epichlorohydrin in the presence of a base to form an epoxide intermediate, which then undergoes intramolecular cyclization to yield 2-hydroxymethyl-1,4-benzodioxane. Subsequent chlorination with thionyl chloride affords 2-(chloromethyl)-1,4-benzodioxane.[1]
-
Experimental Protocol:
-
To a stirred solution of catechol (1 mole) in a suitable solvent (e.g., aqueous sodium hydroxide), slowly add epichlorohydrin (1.1 moles) at room temperature.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-hydroxymethyl-1,4-benzodioxane.
-
Dissolve the crude product in a dry, inert solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add thionyl chloride (1.2 moles) to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-(chloromethyl)-1,4-benzodioxane.
-
Step 2: Synthesis of Piperoxan
-
Reaction: 2-(Chloromethyl)-1,4-benzodioxane is reacted with piperidine to yield piperoxan via nucleophilic substitution.[5]
-
Experimental Protocol:
-
Dissolve 2-(chloromethyl)-1,4-benzodioxane (1 mole) in an excess of piperidine (e.g., 3-5 moles).
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and remove the excess piperidine under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude piperoxan can be purified by crystallization from a suitable solvent or by conversion to its hydrochloride salt.
-
The synthesis of doxazosin is a more complex process involving the coupling of a benzodioxane moiety with a quinazoline core.
Step 1: Synthesis of N-(1,4-Benzodioxan-2-carbonyl)piperazine
-
Reaction: 1,4-Benzodioxan-2-carboxylic acid is first converted to its acid chloride, which then reacts with piperazine.[4][6]
-
Experimental Protocol:
-
Suspend 1,4-benzodioxan-2-carboxylic acid (1 mole) in a dry, inert solvent (e.g., dichloromethane) containing a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 moles) and stir the mixture at room temperature until the acid is fully converted to the acid chloride (monitored by the cessation of gas evolution).
-
In a separate flask, dissolve piperazine (2 moles) in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add the freshly prepared 1,4-benzodioxan-2-carbonyl chloride solution to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-(1,4-benzodioxan-2-carbonyl)piperazine, which can be purified by crystallization.[6]
-
Step 2: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
-
Reaction: This key intermediate is typically synthesized from 2-amino-4,5-dimethoxybenzoic acid through a series of reactions involving cyclization and chlorination.[1][7]
-
Experimental Protocol:
-
A mixture of 2-amino-4,5-dimethoxybenzoic acid (1 mole) and urea (3 moles) is heated to approximately 200-220 °C for several hours.
-
The resulting solid is cooled, triturated with hot water, and filtered to give 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.
-
The dione (1 mole) is then refluxed in a mixture of phosphorus oxychloride and a catalytic amount of dimethylformamide for several hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by filtration.
-
The dichloroquinazoline (1 mole) is then treated with a solution of ammonia in a suitable solvent (e.g., THF or isopropanol) at elevated temperature and pressure in a sealed vessel to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline.[8]
-
Step 3: Synthesis of Doxazosin
-
Reaction: N-(1,4-Benzodioxan-2-carbonyl)piperazine is coupled with 4-amino-2-chloro-6,7-dimethoxyquinazoline.[9]
-
Experimental Protocol:
-
A mixture of N-(1,4-benzodioxan-2-carbonyl)piperazine (1 mole), 4-amino-2-chloro-6,7-dimethoxyquinazoline (1 mole), and a non-nucleophilic base (e.g., diisopropylethylamine) in a high-boiling solvent (e.g., n-butanol or dioxane) is heated to reflux for several hours.[10]
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude doxazosin can be purified by recrystallization from a suitable solvent.
-
Pharmacological Assays
This assay determines the affinity of a test compound for α1-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.[5][11]
-
Objective: To determine the inhibitory constant (Ki) of a test compound for α1-adrenergic receptors.
-
Materials:
-
Receptor Source: Membranes from cells expressing α1-adrenergic receptors (e.g., CHO or HEK293 cells) or from tissues with high receptor density (e.g., rat liver, prostate).[5]
-
Radioligand: [3H]Prazosin, a selective α1-adrenergic antagonist.[5]
-
Test Compound: The benzodioxane derivative of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α1-antagonist (e.g., 10 µM phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [3H]prazosin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]
-
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.[13][14]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a 5-HT1A receptor agonist.
-
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain regions rich in these receptors (e.g., hippocampus).
-
Radioligand: [35S]GTPγS.
-
Test Compound: The benzodioxane derivative of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To regulate the basal G-protein activity.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, GDP, [35S]GTPγS, and the test compound.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.
-
References
- 1. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurjchem.com [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimerization of 8-OH-DPAT increases activity at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine: A Prospective Technical Guide on Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective therapeutic applications of the novel compound 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine. While direct experimental data on this specific molecule is not yet available in published literature, this document synthesizes the well-established pharmacological activities of its constituent moieties: the isothiocyanate group and the 1,4-benzodioxane scaffold. By examining the known anticancer, anti-inflammatory, and antioxidant properties of related compounds, we postulate potential mechanisms of action and lay out a comprehensive roadmap for its synthesis, characterization, and biological evaluation. This guide is intended to serve as a foundational resource for researchers aiming to investigate the therapeutic potential of this promising, yet unexplored, chemical entity.
Introduction
The pursuit of novel therapeutic agents with enhanced efficacy and favorable safety profiles is a cornerstone of modern drug discovery. The compound this compound represents a compelling candidate for investigation, integrating two pharmacologically significant structural motifs.
-
The Isothiocyanate Moiety (-N=C=S): Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, renowned for their potent chemopreventive and therapeutic properties.[1][2] Prominent examples like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied for their ability to induce apoptosis in cancer cells, mitigate inflammation, and modulate cellular defense mechanisms against oxidative stress.[1][3][4] Their mechanism of action is multifaceted, often involving the modulation of key signaling pathways such as NF-κB and Nrf2.[3][5][6]
-
The 1,4-Benzodioxane Scaffold: The 1,4-benzodioxane ring system is a privileged structure in medicinal chemistry, forming the core of various synthetic and natural compounds with diverse biological activities.[7][8] Derivatives of this scaffold have demonstrated significant potential as anti-inflammatory, anticancer, and α-adrenergic blocking agents.[7][9][10] Its structural rigidity and potential for diverse substitutions make it an attractive template for designing targeted therapeutic agents.
This guide will project the potential therapeutic applications of this compound, propose key signaling pathways for investigation, and provide detailed, exemplary protocols for its synthesis and biological characterization.
Potential Therapeutic Applications
Based on the activities of its core structures, this compound is hypothesized to be a strong candidate for development in the following areas:
-
Oncology: The potent pro-apoptotic and cell cycle-arresting capabilities of ITCs suggest a primary role as an anticancer agent.[2][11] The benzodioxane moiety may enhance bioavailability or introduce novel interactions with cancer-specific targets. Potential applications include solid tumors where NF-κB activation is a key driver of proliferation and survival.[4]
-
Anti-inflammatory Therapeutics: ITCs are known to suppress the expression of pro-inflammatory mediators like iNOS, COX-2, and various cytokines by inhibiting the NF-κB pathway.[3][12] This suggests potential applications in chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.
-
Antioxidant and Cytoprotective Agent: Through the activation of the Nrf2 signaling pathway, ITCs upregulate a suite of antioxidant and detoxification enzymes.[6][13] This mechanism could be leveraged for therapies aimed at mitigating cellular damage from oxidative stress in neurodegenerative diseases or ischemia-reperfusion injury.
Proposed Mechanisms of Action and Signaling Pathways
The electrophilic isothiocyanate group is expected to be the primary driver of biological activity, reacting with nucleophilic cysteine residues on key regulatory proteins. We propose the following signaling pathways as primary targets for investigation.
NF-κB Signaling Pathway (Anti-inflammatory and Pro-apoptotic)
The NF-κB pathway is a critical regulator of inflammation and cell survival. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory and anti-apoptotic genes. ITCs are known to inhibit this pathway.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Electrophiles, like ITCs, can modify cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to accumulate in the nucleus and bind to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes.
Data Presentation
While no specific data exists for the target compound, the following table summarizes the reported activities of well-characterized isothiocyanates and benzodioxane derivatives to provide a benchmark for future studies.
Table 1: Comparative Biological Activities of Structurally Related Compounds
| Compound/Derivative Class | Target/Assay | Cell Line / Model | Activity (IC₅₀ / EC₅₀) | Reference |
| Isothiocyanates | ||||
| Sulforaphane | Apoptosis Induction | PC-3 (Prostate Cancer) | ~15 µM | [2] |
| Phenethyl ITC (PEITC) | Apoptosis Induction | HT-29 (Colon Cancer) | ~10 µM | [2] |
| Benzyl ITC (BITC) | Growth Inhibition | MCF-7 (Breast Cancer) | ~5 µM | [4] |
| Sulforaphane | Nrf2 Activation | ARE-Luciferase Reporter | ~2.5 µM | [6] |
| Various ITCs | NF-κB Inhibition | LPS-stimulated RAW 264.7 | 5-20 µM | [12] |
| Benzodioxanes | ||||
| 1,4-Benzodioxane Hydrazones | mTOR Kinase Inhibition | Enzyme Assay | 5.47 µM | (Fictional, based on similar reports) |
| Dihydrobenzodioxine Carboxamides | PARP1 Inhibition | Enzyme Assay | 0.082 µM - 5.8 µM | (Fictional, based on similar reports) |
| Benzodioxane Sulfonamides | α-Glucosidase Inhibition | Enzyme Assay | 81.12 µM | [14] |
Note: This table is for comparative purposes only. Actual values for this compound must be determined experimentally.
Experimental Protocols
The following section details exemplary protocols for the synthesis and biological evaluation of this compound.
Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 6-amino-2,3-dihydro-1,4-benzodioxine. The general strategy involves the formation of a dithiocarbamate salt, followed by its decomposition to the isothiocyanate.
Protocol 5.1.1: Synthesis of this compound [Adapted from Wong & Dolman, 2007][15]
-
Dithiocarbamate Salt Formation:
-
Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 2 hours. The formation of the triethylammonium dithiocarbamate salt intermediate can be monitored by TLC.
-
-
Conversion to Isothiocyanate:
-
To the reaction mixture from step 1, add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DCM dropwise at 0 °C.
-
Stir the reaction at room temperature for 3-4 hours, monitoring the disappearance of the intermediate by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the product and evaporate the solvent.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy to confirm its structure and purity.
-
Biological Evaluation Protocols
Protocol 5.2.1: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the compound's ability to inhibit cell proliferation.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture media.
-
Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 5.2.2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the inhibitory effect of the compound on NF-κB activation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL), for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against the p65 subunit of NF-κB (e.g., Rabbit anti-p65) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in compound-treated, LPS-stimulated cells compared to LPS-only treated cells indicates inhibition.
-
Conclusion and Future Directions
This compound is a novel chemical entity with significant, albeit currently theoretical, therapeutic potential. The convergence of the potent signaling modulation of the isothiocyanate group with the favorable pharmacological properties of the benzodioxane scaffold warrants a thorough investigation. The experimental framework provided in this guide offers a clear path for its synthesis and a comprehensive evaluation of its anticancer and anti-inflammatory properties. Future studies should focus on elucidating its precise molecular targets, exploring its efficacy in in vivo animal models, and assessing its pharmacokinetic and toxicological profile to determine its viability as a clinical candidate.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 8. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 15. Isothiocyanate synthesis [organic-chemistry.org]
Synthesis of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine, a molecule of interest for its potential biological activities. The guide details a reliable synthetic pathway, including experimental protocols for each step, and explores the synthesis of related analogs. Furthermore, it touches upon the known biological activities of isothiocyanates and related benzodioxane derivatives, providing context for further research and drug development.
Core Synthesis Pathway: From 1,4-Benzodioxan to this compound
The most direct synthetic route to this compound involves a three-step sequence starting from the commercially available 2,3-dihydro-1,4-benzodioxine. This pathway includes:
-
Nitration: Electrophilic nitration of the aromatic ring to introduce a nitro group at the 6-position.
-
Reduction: Reduction of the nitro group to a primary amine.
-
Isothiocyanation: Conversion of the primary amine to the isothiocyanate functional group.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 6-Nitro-2,3-dihydro-1,4-benzodioxine
The initial step involves the electrophilic nitration of 2,3-dihydro-1,4-benzodioxine. A common and effective method utilizes a mixture of nitric acid in acetic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1,4-benzodioxine in glacial acetic acid and cool the mixture in an ice bath to maintain a temperature between 15-25°C.
-
Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated nitric acid and glacial acetic acid.
-
Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 2,3-dihydro-1,4-benzodioxine, ensuring the temperature remains within the specified range. The addition should take approximately 30-45 minutes.
-
Work-up: After the addition is complete, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 6-nitro-2,3-dihydro-1,4-benzodioxine as a crystalline solid.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity/Volume | Molar Equivalent |
| 2,3-Dihydro-1,4-benzodioxine | C₈H₈O₂ | 136.15 | 10.0 g | 1.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~105 mL | - |
| Concentrated Nitric Acid | HNO₃ | 63.01 | ~9.0 mL | ~2.0 |
| Product: | C₈H₇NO₄ | 181.15 | ~85% Yield |
Table 1: Reagents and expected yield for the synthesis of 6-nitro-2,3-dihydro-1,4-benzodioxine.
Step 2: Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxine
The reduction of the nitro group to a primary amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like stannous chloride (SnCl₂) in hydrochloric acid. Catalytic hydrogenation is often preferred for its cleaner reaction profile.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: In a hydrogenation vessel, dissolve 6-nitro-2,3-dihydro-1,4-benzodioxine in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Hydrogenation: The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 6-amino-2,3-dihydro-1,4-benzodioxine can be purified by recrystallization or column chromatography.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |
| 6-Nitro-2,3-dihydro-1,4-benzodioxine | C₈H₇NO₄ | 181.15 | 5.0 g | 1.0 |
| Palladium on Carbon (10%) | Pd/C | - | 0.5 g | - |
| Ethanol | C₂H₆O | 46.07 | 100 mL | - |
| Hydrogen | H₂ | 2.02 | 1-4 atm | - |
| Product: | C₈H₉NO₂ | 151.16 | >90% Yield |
Table 2: Reagents and expected yield for the synthesis of 6-amino-2,3-dihydro-1,4-benzodioxine.
Step 3: Synthesis of this compound
The final step is the conversion of the primary amine to the isothiocyanate. Several reagents can be used for this transformation, including thiophosgene, carbon disulfide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), or other thiocarbonyl transfer reagents. The use of carbon disulfide and a desulfurylation agent is a common and relatively mild method.[1][2]
Experimental Protocol (using Carbon Disulfide):
-
Reaction Setup: In a round-bottom flask, dissolve 6-amino-2,3-dihydro-1,4-benzodioxine in a suitable solvent like dichloromethane or THF.
-
Dithiocarbamate Formation: Add a base (e.g., triethylamine) followed by the dropwise addition of carbon disulfide at room temperature. The reaction mixture is stirred for several hours to form the dithiocarbamate salt in situ.[1]
-
Desulfurization: A desulfurylation agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT), dissolved in the same solvent is then added dropwise at 0°C.[1][2] The reaction is stirred for an additional period to complete the conversion.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |
| 6-Amino-2,3-dihydro-1,4-benzodioxine | C₈H₉NO₂ | 151.16 | 2.0 g | 1.0 |
| Carbon Disulfide | CS₂ | 76.14 | 1.2 mL | ~1.8 |
| Triethylamine | C₆H₁₅N | 101.19 | 3.7 mL | 2.0 |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | C₃Cl₃N₃ | 184.41 | 1.2 g | 0.5 |
| Product: | C₉H₇NO₂S | 193.22 | ~70-85% Yield |
Table 3: Reagents and expected yield for the synthesis of this compound.
Synthesis of Analogs
The 1,4-benzodioxane scaffold allows for the synthesis of a wide range of analogs by modifying the starting materials or the intermediates.
Analogs from Substituted Catechols
Starting with substituted catechols, various analogs with different substitution patterns on the aromatic ring can be synthesized. For example, using 4-methylcatechol would lead to the corresponding methyl-substituted benzodioxane isothiocyanate.
Modification of the 6-Amino Intermediate
The 6-amino-2,3-dihydro-1,4-benzodioxine intermediate is a versatile precursor for a variety of derivatives. For instance, it can be acylated to form amides or undergo reductive amination to introduce different alkyl groups on the nitrogen.[3]
Caption: Routes to analog synthesis.
Biological Activity and Signaling Pathways
Isothiocyanates (ITCs) are a class of naturally occurring compounds known for their diverse biological activities, including chemopreventive and anti-inflammatory properties. While specific studies on this compound are limited, the known mechanisms of action of ITCs provide a strong rationale for its investigation.
Induction of Apoptosis
Many isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][5] This is a crucial mechanism for their anticancer effects. The induction of apoptosis by ITCs often involves the activation of caspases, a family of proteases that execute the apoptotic program.[4][5]
Caption: Isothiocyanate-induced apoptosis.
Activation of the Nrf2 Signaling Pathway
Isothiocyanates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating Nrf2, isothiocyanates can enhance the cellular defense against oxidative stress and carcinogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide on the Spectroscopic Data of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of predicted spectroscopic data based on established principles and data from analogous structures. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Furthermore, this guide outlines detailed experimental protocols for the synthesis of the title compound and for acquiring the spectroscopic data. To visualize the synthetic workflow and a relevant biological pathway, diagrams generated using Graphviz are provided, adhering to specified formatting guidelines. This document is intended to serve as a valuable resource for researchers working with or synthesizing this compound, providing a foundational understanding of its structural characterization.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug development. The 1,4-benzodioxane scaffold is a common feature in a variety of biologically active compounds. Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables, known for their diverse biological activities, including anticarcinogenic, anti-inflammatory, and antioxidative properties[1]. The combination of these two moieties in a single molecule suggests potential for unique pharmacological activities. Accurate characterization using spectroscopic methods is crucial for the identification, purity assessment, and structural elucidation of this compound.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, established spectroscopic principles, and comparison with data from similar compounds, such as 6-amino-2,3-dihydro-1,4-benzodioxine and other aromatic isothiocyanates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethylene bridge protons of the dihydro-benzodioxine ring.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.0 - 7.2 | m | 2H | Aromatic CH |
| ~ 6.9 | d | 1H | Aromatic CH |
| ~ 4.2 - 4.3 | m | 4H | -O-CH₂-CH₂-O- |
¹³C-NMR (Predicted)
The carbon NMR spectrum will display signals for the aromatic carbons, the ethylene bridge carbons, and the isothiocyanate carbon. The signal for the isothiocyanate carbon is often broad and may be difficult to observe.
| Chemical Shift (δ) ppm | Assignment |
| ~ 144 - 146 | Aromatic C-O |
| ~ 142 - 144 | Aromatic C-O |
| ~ 130 - 135 | C -NCS |
| ~ 125 - 130 | Aromatic C -NCS |
| ~ 120 - 122 | Aromatic CH |
| ~ 118 - 120 | Aromatic CH |
| ~ 117 - 119 | Aromatic CH |
| ~ 64 - 65 | -O-C H₂-C H₂-O- |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be characterized by a strong absorption band for the isothiocyanate group and various bands corresponding to the aromatic and ether functionalities.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 2900 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2950 | Medium | Aliphatic C-H stretch |
| ~ 2000 - 2200 | Strong, Sharp | -N=C=S stretch |
| ~ 1500 - 1600 | Medium-Strong | Aromatic C=C stretch |
| ~ 1200 - 1300 | Strong | Aryl-O stretch |
| ~ 1000 - 1100 | Strong | Aliphatic C-O stretch |
Mass Spectrometry (MS)
The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns. The predicted data is based on computational models from PubChem.[2]
| m/z | Ion |
| 193.02 | [M]⁺ |
| 194.03 | [M+H]⁺ |
| 216.01 | [M+Na]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is most commonly achieved from its corresponding primary amine, 6-amino-2,3-dihydro-1,4-benzodioxine, using thiophosgene.
Materials:
-
6-amino-2,3-dihydro-1,4-benzodioxine
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
In a well-ventilated fume hood, dissolve 1.0 equivalent of 6-amino-2,3-dihydro-1,4-benzodioxine in dichloromethane in a round-bottom flask.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
Stir the mixture vigorously.
-
Slowly add 1.2 equivalents of thiophosgene to the stirring mixture at room temperature.
-
Continue stirring for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H-NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C-NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary to observe all carbon signals, especially the quaternary carbons and the potentially broad isothiocyanate carbon.
IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Acquire the mass spectrum in the desired mass range, ensuring the detection of the molecular ion.
Potential Signaling Pathway
Isothiocyanates are known to exert their biological effects through various signaling pathways. One such pathway involves the inhibition of angiogenesis, a critical process in tumor growth. Some isothiocyanates have been shown to suppress the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie2, key receptors in angiogenic signaling.[5] This is often mediated by a reduction in reactive oxygen species (ROS).
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data for this specific molecule is not widely published, the predicted data and detailed experimental protocols herein offer a valuable starting point for researchers. The provided synthesis workflow and potential biological signaling pathway further contextualize the importance of this compound in chemical and pharmaceutical research. It is anticipated that this guide will facilitate the synthesis, characterization, and further investigation of this compound.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling using 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound containing a reactive isothiocyanate group. The isothiocyanate functional group (–N=C=S) is known to form stable covalent bonds with primary amine groups present on proteins, making it a useful reagent for protein labeling.[1][2] This document provides detailed application notes and protocols for the use of this compound for labeling proteins for various research and drug development applications. The benzodioxane moiety may confer specific properties to the labeled protein, potentially influencing its biological activity or serving as a unique tag for detection and purification. Compounds containing the 1,4-benzodioxane ring system have been explored for various biological activities, including anti-inflammatory and anticancer properties.[3][4]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [5][6] |
| Synonyms | 2,3-Dihydro-1,4-benzodioxin-6-yl isothiocyanate, 3,4-(Ethylenedioxy)phenyl isothiocyanate | [6][7] |
| CAS Number | 141492-50-4 | [5][6] |
| Molecular Formula | C₉H₇NO₂S | [5][8] |
| Molecular Weight | 193.22 g/mol | [5] |
| Appearance | Crystalline powder (typically beige) | [7] |
| Melting Point | 62-64 °C | [7] |
Principle of Protein Labeling
The isothiocyanate group of this compound reacts with nucleophilic groups on proteins. The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[2][9] The reaction results in the formation of a stable thiourea linkage. The selectivity of the labeling reaction can be influenced by the pH of the reaction buffer.[1][2] At alkaline pH (typically 9.0-10.0), the primary amine groups are deprotonated and more nucleophilic, thus favoring the reaction with the isothiocyanate.[2] Under slightly basic conditions (pH 7.4-9.1), isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[1][2]
Figure 1: Reaction of this compound with a protein.
Experimental Protocols
Materials and Reagents
-
Protein of interest (purified)
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Reaction Buffer: 50-100 mM sodium carbonate/bicarbonate buffer, pH 9.0-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol 1: Standard Protein Labeling
This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for the labeling reagent.
-
-
Labeling Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mg/mL (approximately 51.7 mM).
-
This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Calculate the required volume of the labeling reagent stock solution. A molar excess of the reagent over the protein is typically used. The optimal molar ratio should be determined empirically, but a starting point of a 10- to 20-fold molar excess is recommended.
-
Slowly add the calculated volume of the labeling reagent to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light. The incubation time can be adjusted to control the degree of labeling.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess labeling reagent.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted labeling reagent and by-products by size-exclusion chromatography using a pre-equilibrated Sephadex G-25 column with PBS (pH 7.4) or another suitable buffer.
-
Collect the protein-containing fractions. The labeled protein will elute in the void volume.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration of the purified labeled protein using a standard protein assay (e.g., BCA or Bradford assay).
-
The degree of labeling (DOL) can be determined by UV-Vis spectrophotometry if the benzodioxane moiety has a distinct absorbance maximum that does not significantly overlap with the protein's absorbance at 280 nm. This will require determining the extinction coefficient of this compound.
-
Quantitative Data Summary (General Guidance)
The following table provides a general guideline for reaction parameters. Optimal values should be determined experimentally for each specific protein.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase labeling efficiency. |
| Labeling Reagent Molar Excess | 5:1 to 50:1 (Reagent:Protein) | Start with a 10:1 to 20:1 ratio and optimize. |
| Reaction pH | 9.0 - 9.5 | Optimal for targeting lysine residues.[2] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce non-specific reactions. |
| Reaction Time | 1 - 4 hours | Can be adjusted to control the degree of labeling. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Effectively stops the reaction. |
Experimental Workflow and Signaling Pathway Diagrams
Figure 2: Experimental workflow for protein labeling.
While this compound is a labeling reagent, the labeled protein could be used to study various signaling pathways. For instance, if the protein of interest is a receptor, the labeled version could be used in binding assays or to visualize the receptor's localization. Below is a generic representation of how a labeled protein might be used to study a signaling pathway.
Figure 3: Use of a labeled protein in a signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Protein concentration is too low.- Molar excess of labeling reagent is insufficient.- Reaction pH is too low.- Presence of competing primary amines in the buffer. | - Increase protein concentration.- Increase the molar ratio of the labeling reagent.- Ensure the reaction buffer pH is between 9.0 and 9.5.- Use a buffer free of primary amines. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein is not stable at the reaction pH. | - Keep the volume of the labeling reagent stock solution to a minimum (typically <5% of the total reaction volume).- Perform the reaction at a lower pH and for a longer duration, or at 4°C. |
| High Background/Non-specific Labeling | - Incomplete removal of unreacted label.- Reaction time is too long. | - Ensure thorough purification of the labeled protein.- Optimize and potentially shorten the incubation time. |
Safety Precautions
-
This compound is classified as a hazardous substance and may cause skin and eye irritation.[7]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this chemical.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Disclaimer
These protocols and application notes are intended for guidance only. Researchers should optimize the conditions for their specific protein and application. The biological effects of the 1,4-benzodioxane moiety on the labeled protein's function should be carefully evaluated.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL ISOTHIOCYANATE | 141492-50-4 [amp.chemicalbook.com]
- 8. PubChemLite - 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 9. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the novel thiol-reactive compound, 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine, to antibodies. This document outlines the chemical principles of the conjugation reaction, step-by-step experimental procedures, methods for purification and characterization of the resulting antibody conjugate, and includes key quantitative data presented in a clear tabular format. Additionally, visualizations for the experimental workflow and a conceptual signaling pathway are provided to aid in understanding the process and potential application of the resulting conjugate.
Introduction
This compound is a heterocyclic compound featuring a reactive isothiocyanate group (-N=C=S). This functional group readily forms a stable covalent thiourea bond with primary amines, such as the ε-amino group of lysine residues present on the surface of antibodies. This conjugation strategy is a widely used method for labeling antibodies with small molecules for various research and therapeutic applications. The 2,3-dihydro-1,4-benzodioxine core is found in a number of biologically active molecules, suggesting that its conjugation to an antibody could impart novel functionalities.[1][2][3][4][5][6] The resulting antibody conjugate can be used for targeted delivery of the small molecule to specific cells or tissues recognized by the antibody.
Principle of Conjugation
The conjugation of this compound to an antibody relies on the nucleophilic addition of a primary amine from a lysine residue on the antibody to the electrophilic carbon atom of the isothiocyanate group. This reaction is highly efficient under alkaline conditions (pH 8.0-9.5), where the lysine side-chain amine is deprotonated and thus more nucleophilic. The resulting thiourea linkage is stable under physiological conditions, ensuring the integrity of the antibody conjugate in biological systems.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Antibody | Monoclonal or Polyclonal Antibody | Purified, in an amine-free buffer (e.g., PBS) |
| Isothiocyanate Compound | This compound | High purity (≥95%) |
| Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) | Reagent grade |
| Buffers | 0.1 M Carbonate-Bicarbonate Buffer | pH 9.0 |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | |
| Purification | Size-Exclusion Chromatography (SEC) Column | e.g., Sephadex G-25 or similar |
| Dialysis Tubing or Cassette | 10-14 kDa MWCO | |
| Characterization | UV-Vis Spectrophotometer | Capable of scanning from 250-700 nm |
| Quartz Cuvettes | 1 cm path length |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Antibody Preparation:
-
Dialyze the antibody solution against 1X PBS (pH 7.4) overnight at 4°C to remove any amine-containing preservatives or stabilizers.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS. Determine the precise concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 mL mg⁻¹ cm⁻¹ can be used.
-
-
Isothiocyanate Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Protect the solution from light to prevent degradation.
-
-
Reaction Buffer Preparation:
-
Prepare 0.1 M carbonate-bicarbonate buffer by dissolving 0.84 g of sodium bicarbonate in 80 mL of deionized water.
-
Adjust the pH to 9.0 using 1 M sodium hydroxide.
-
Bring the final volume to 100 mL with deionized water.
-
Protocol 2: Antibody Conjugation
The following protocol is a general guideline. The optimal molar ratio of isothiocyanate to antibody should be determined empirically for each specific antibody and application.
-
Reaction Setup:
-
Transfer the desired amount of antibody solution to a reaction tube.
-
Add the 0.1 M carbonate-bicarbonate buffer (pH 9.0) to the antibody solution to achieve a final buffer concentration of approximately 0.05 M.
-
Gently mix the solution.
-
-
Initiation of Conjugation:
-
While gently stirring, slowly add the calculated volume of the this compound solution (in DMSO) to the antibody solution. The recommended starting molar ratios of isothiocyanate to antibody are provided in the table below.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring. Protect the reaction from light by wrapping the tube in aluminum foil.
-
| Parameter | Recommended Starting Range | Notes |
| Antibody Concentration | 2-5 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Ratio (Isothiocyanate:Antibody) | 5:1 to 20:1 | This needs to be optimized for the desired Degree of Labeling (DOL). |
| Reaction pH | 8.5 - 9.5 | Critical for deprotonation of lysine amines. |
| Reaction Time | 1 - 4 hours | Can be optimized; longer times may not necessarily increase DOL. |
| Temperature | Room Temperature (20-25°C) | |
| DMSO Concentration | < 10% (v/v) | To maintain antibody integrity. |
Protocol 3: Purification of the Antibody Conjugate
It is crucial to remove unconjugated this compound and any reaction byproducts.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a Sephadex G-25 column (or similar) with 1X PBS (pH 7.4).
-
Carefully load the reaction mixture onto the column.
-
Elute the conjugate with 1X PBS. The first colored or UV-absorbing fraction to elute will be the conjugated antibody. Unconjugated small molecules will elute later.
-
Collect the fractions containing the purified antibody conjugate.
-
-
Dialysis (Alternative Method):
-
Transfer the reaction mixture to a dialysis cassette (10-14 kDa MWCO).
-
Dialyze against 1L of 1X PBS (pH 7.4) at 4°C for at least 4 hours.
-
Change the buffer at least three times to ensure complete removal of unconjugated material.
-
Protocol 4: Characterization of the Antibody Conjugate
The Degree of Labeling (DOL), which is the average number of small molecules conjugated to each antibody, must be determined.
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified antibody conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λ_max) of this compound. Note: The λ_max for this specific compound needs to be determined experimentally, but for initial calculations, a λ_max of a similar benzodioxine structure can be used as an estimate.
-
Calculate the concentration of the antibody and the conjugated molecule using the following equations:
-
Concentration of Conjugate (M): [Antibody] (M) = (A280 - (A_max * CF)) / ε_protein where:
-
A280 is the absorbance at 280 nm.
-
A_max is the absorbance at the λ_max of the small molecule.
-
CF is the correction factor (A280 of the free small molecule / A_max of the free small molecule).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
Concentration of Small Molecule (M): [Small Molecule] (M) = A_max / ε_small_molecule where:
-
ε_small_molecule is the molar extinction coefficient of the small molecule at its λ_max.
-
-
-
-
Degree of Labeling (DOL) Calculation:
| Parameter | Symbol | Typical Value/Formula |
| Molar Extinction Coefficient of IgG at 280 nm | ε_protein | ~210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Small Molecule | ε_small_molecule | To be determined experimentally |
| Correction Factor | CF | A280_small_molecule / A_max_small_molecule |
| Optimal Degree of Labeling | DOL | 2 - 10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody conjugation.
Conceptual Signaling Pathway of the Antibody Conjugate
Caption: Conceptual pathway of an antibody-drug conjugate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | - Low molar ratio of isothiocyanate. - Inactive isothiocyanate (hydrolyzed). - Reaction pH is too low. - Presence of amine-containing buffers. | - Increase the molar ratio of isothiocyanate to antibody. - Prepare fresh isothiocyanate solution in anhydrous DMSO. - Ensure the reaction buffer pH is between 8.5 and 9.5. - Thoroughly dialyze the antibody into an amine-free buffer before conjugation. |
| Antibody Aggregation/Precipitation | - High DOL. - High concentration of organic solvent (DMSO). - Antibody is not stable at the reaction pH. | - Reduce the molar ratio of isothiocyanate. - Keep the final DMSO concentration below 10%. - Perform a small-scale trial to check antibody stability at pH 9.0. |
| Poor Recovery After Purification | - Non-specific binding to the chromatography column. - Precipitation of the conjugate. | - Use a pre-packed, high-quality SEC column. - Ensure the conjugate is fully solubilized before loading onto the column. |
Conclusion
The protocols outlined in these application notes provide a robust starting point for the successful conjugation of this compound to antibodies. It is important to emphasize that for any specific antibody, empirical optimization of the reaction conditions, particularly the molar ratio of the reactants, is crucial to achieve the desired degree of labeling while preserving the antibody's immunoreactivity. The provided methods for purification and characterization will ensure the generation of high-quality antibody conjugates suitable for a range of downstream applications in research and drug development.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11.1 Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1‑Adrenergic and 5‑HT1A Receptor Binding Sites Recognition [pubblicazioni.unicam.it]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine as a Fluorescent Probe for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound containing a reactive isothiocyanate group (-N=C=S). This functional group allows for the covalent labeling of primary amines on biomolecules, such as proteins and antibodies, making it a potential candidate for use as a fluorescent probe in various biological imaging applications. The benzodioxine moiety is a common scaffold in medicinal chemistry, suggesting that this probe could also be a valuable tool in drug development for visualizing drug-target interactions or cellular uptake. Isothiocyanate derivatives, such as Fluorescein isothiocyanate (FITC) and Rhodamine B isothiocyanate, are widely used in fluorescence microscopy for their ability to form stable conjugates.[1][2]
Quantitative Data
The following table summarizes the hypothetical photophysical properties of this compound. These values are estimated based on the spectral properties of similar aromatic isothiocyanates and should be determined experimentally.
| Property | Hypothetical Value | Notes |
| Excitation Maximum (λex) | ~350 nm | The benzodioxine structure suggests absorption in the near-UV range. |
| Emission Maximum (λem) | ~450 nm | A Stokes shift of approximately 100 nm is typical for many fluorescent probes. |
| Molar Extinction Coefficient | > 20,000 M⁻¹cm⁻¹ | A high molar extinction coefficient is desirable for bright fluorescence. |
| Quantum Yield (Φf) | ~0.4 | The quantum yield is a measure of the efficiency of fluorescence.[3] |
| Photostability | Moderate | Photostability should be assessed under specific experimental conditions as photobleaching can be a limiting factor. |
| Reactive Group | Isothiocyanate | Reacts with primary amines to form a stable thiourea linkage. |
| Solubility | Soluble in DMSO, DMF | Organic solvents are typically used for initial stock solutions before dilution in aqueous buffers. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the general procedure for labeling a primary antibody with an isothiocyanate-functionalized fluorescent probe.
Materials:
-
Primary antibody of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 9.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Stir plate and micro-stir bars
Procedure:
-
Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 1-2 mg/mL.
-
Probe Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add 50-100 µg of the probe stock solution for every 1 mg of antibody. The optimal probe-to-antibody ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture in the dark for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
Purification: Separate the labeled antibody from the unreacted probe using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the probe (hypothetically ~350 nm).
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing agent like bovine serum albumin (BSA) and store at -20°C.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for using the fluorescently labeled antibody for imaging target proteins in fixed and permeabilized cells.
Materials:
-
Cultured cells grown on coverslips
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Fluorescently labeled primary antibody (from Protocol 1)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the fluorescently labeled primary antibody to the desired concentration in Blocking Buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter set for the probe (hypothetically, excitation ~350 nm, emission ~450 nm).
Visualizations
Caption: Experimental workflow for immunofluorescence using an isothiocyanate probe.
Caption: Role of fluorescent probes in the drug development pipeline.
References
Application of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine in Flow Cytometry: A Lack of Documented Use and a Guide to Isothiocyanate Probes
A comprehensive review of scientific literature and commercial resources reveals no documented applications of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine (CAS 141492-50-4) in flow cytometry. While this specific compound is available commercially for research purposes[1][2], its utility as a fluorescent probe in this widely used analytical technique has not been established in published studies or application notes. The benzodioxane scaffold is of interest in medicinal chemistry for the development of therapeutics for conditions like skin cancer[3], and other benzodioxane derivatives have been synthesized for various research applications[4][5][6], but not as fluorescent labels for flow cytometry.
For researchers interested in the principles of using isothiocyanate-based dyes for flow cytometry, this document provides detailed application notes and protocols based on the well-established fluorophore, Fluorescein isothiocyanate (FITC). FITC is a classic example of an amine-reactive dye widely employed for labeling proteins, antibodies, and cells for flow cytometric analysis.[7][8]
General Principles of Isothiocyanate Dyes in Flow Cytometry
Isothiocyanate dyes, such as FITC, contain a reactive isothiocyanate group (-N=C=S) that forms a stable covalent thiourea bond with primary amine groups on proteins and other biomolecules.[8] This property allows for the fluorescent labeling of cells and antibodies. When a cell population is labeled with an isothiocyanate dye, the dye is distributed among the cells. As the cells divide, the dye is partitioned equally between the daughter cells, leading to a halving of fluorescence intensity with each cell division. This characteristic makes these dyes useful for cell proliferation assays.
Application Notes for Isothiocyanate Dyes (using FITC as an example)
1. Cell Labeling for Proliferation Assays:
Isothiocyanate dyes can be used to track cell division. The initial labeling creates a brightly fluorescent population of cells. With each cell division, the fluorescence intensity of the daughter cells is approximately half that of the parent cells. This allows for the visualization of multiple generations of cells in a single flow cytometry histogram.
2. Antibody Conjugation for Immunophenotyping:
Isothiocyanates like FITC are commonly used to create fluorescently labeled antibodies. These conjugated antibodies can then be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.
3. Considerations for Use:
-
pH Sensitivity: The fluorescence of some isothiocyanate dyes, like FITC, can be pH-sensitive. It is important to maintain a consistent and appropriate pH during staining and analysis.[9]
-
Photobleaching: Like many fluorophores, isothiocyanate dyes are susceptible to photobleaching upon prolonged exposure to light.[7] Care should be taken to protect labeled samples from light.
-
Spectral Overlap: When using multiple fluorophores in a single experiment, it is crucial to consider the excitation and emission spectra of each dye to minimize spectral overlap and the need for compensation.
Experimental Protocols
Protocol 1: General Cell Staining with an Isothiocyanate Dye for Proliferation Analysis
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest in suspension
-
Phosphate-Buffered Saline (PBS)
-
Isothiocyanate dye (e.g., FITC) stock solution (1 mg/mL in DMSO)
-
Fetal Bovine Serum (FBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with PBS. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Staining: Add the isothiocyanate dye stock solution to the cell suspension to achieve a final concentration typically in the range of 0.1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Quench the staining reaction by adding an equal volume of cold complete medium containing FBS. Wash the cells three times with complete medium to remove any unbound dye.
-
Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen dye.
Protocol 2: Labeling of Antibodies with FITC
Materials:
-
Antibody solution (1-5 mg/mL in bicarbonate buffer, pH 9.0)
-
FITC stock solution (1 mg/mL in anhydrous DMSO)
-
Bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody in cold bicarbonate buffer.
-
FITC Addition: Slowly add 5-10 µL of the FITC stock solution per milligram of antibody while gently vortexing.
-
Incubation: Incubate the reaction mixture for 2-8 hours at 4°C with continuous gentle mixing, protected from light.
-
Purification: Separate the FITC-conjugated antibody from the unbound dye using a size-exclusion chromatography column equilibrated with PBS.
-
Concentration and Storage: Collect the fluorescently labeled antibody fractions. The degree of labeling can be determined spectrophotometrically. Store the conjugated antibody at 4°C, protected from light.
Data Presentation
The following tables summarize key quantitative data for the representative isothiocyanate dye, FITC.
Table 1: Spectral Properties of Fluorescein Isothiocyanate (FITC)
| Property | Wavelength (nm) |
| Maximum Excitation | ~495[7] |
| Maximum Emission | ~519[7] |
Table 2: Typical Staining Concentrations for Cell Labeling with FITC
| Cell Type | Concentration Range (µM) | Incubation Time (minutes) |
| Lymphocytes | 0.1 - 1.0 | 15 - 30 |
| Adherent Cell Lines | 1.0 - 10 | 15 - 30 |
Note: These are starting recommendations and should be optimized for each specific cell type and application.
Visualizations
Caption: Experimental workflow for cell labeling and proliferation analysis.
Caption: Workflow for antibody labeling with isothiocyanate dyes.
References
- 1. scbt.com [scbt.com]
- 2. 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL ISOTHIOCYANATE | 141492-50-4 [amp.chemicalbook.com]
- 3. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 9. CAS 27072-45-3: Fluorescein isothiocyanate | CymitQuimica [cymitquimica.com]
Application Note: Cell-Based Assays for Characterizing the Anticancer Activity of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is a synthetic compound featuring a benzodioxane moiety and a reactive isothiocyanate group. The 1,4-benzodioxane scaffold is present in various biologically active molecules with demonstrated anti-inflammatory and anticancer properties.[1] Isothiocyanates, commonly found in cruciferous vegetables, are a well-studied class of chemopreventive agents.[2][3][4] They are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways such as NF-κB and Nrf2.[2][3][4][5] This application note provides detailed protocols for a suite of cell-based assays to investigate the anticancer properties of this compound.
Mechanism of Action
Isothiocyanates are known to modulate cellular signaling pathways critical for cancer cell survival and proliferation. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation and cell survival.[3][6] Additionally, isothiocyanates can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway, which upregulates the expression of cytoprotective genes.[5][7] The combined effect of NF-κB inhibition and Nrf2 activation, along with the induction of apoptosis and cell cycle arrest, makes isothiocyanates potent anticancer agents.[2][3][4]
Data Presentation
The following tables summarize hypothetical quantitative data from the described assays, illustrating the potential effects of this compound on cancer cells.
Table 1: Apoptosis Induction in Human Colon Cancer (HT-29) Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | 0.1% | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Compound | 1 | 8.2 ± 1.1 | 3.5 ± 0.6 |
| Compound | 5 | 25.6 ± 2.3 | 10.1 ± 1.5 |
| Compound | 10 | 45.1 ± 3.8 | 18.7 ± 2.1 |
Table 2: Cell Cycle Analysis in Human Colon Cancer (HT-29) Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 0.1% | 55.2 ± 2.1 | 28.9 ± 1.8 | 15.9 ± 1.5 |
| Compound | 1 | 60.1 ± 2.5 | 25.3 ± 1.9 | 14.6 ± 1.3 |
| Compound | 5 | 68.7 ± 3.1 | 15.8 ± 1.7 | 15.5 ± 1.6 |
| Compound | 10 | 75.3 ± 3.5 | 8.2 ± 1.1 | 16.5 ± 1.8 |
Table 3: Inhibition of NF-κB Activity in HEK293T Cells
| Treatment | Concentration (µM) | Luciferase Activity (RLU) | Inhibition (%) |
| Vehicle (DMSO) | 0.1% | 1.2 x 10^6 | 0 |
| Compound | 1 | 8.5 x 10^5 | 29.2 |
| Compound | 5 | 4.1 x 10^5 | 65.8 |
| Compound | 10 | 1.9 x 10^5 | 84.2 |
Table 4: Activation of Nrf2 Signaling in ARE-Luciferase Reporter Cells
| Treatment | Concentration (µM) | Luciferase Activity (Fold Induction) |
| Vehicle (DMSO) | 0.1% | 1.0 |
| Compound | 1 | 2.3 ± 0.2 |
| Compound | 5 | 5.8 ± 0.5 |
| Compound | 10 | 12.1 ± 1.1 |
Experimental Protocols
Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol details the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) in the plasma membrane.
-
Materials:
-
This compound
-
Human colon cancer (HT-29) cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[1]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples immediately by flow cytometry.[1]
-
Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide.
-
Materials:
-
This compound
-
Human colon cancer (HT-29) cells
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
-
-
Protocol:
-
Seed HT-29 cells in 6-well plates and treat as described in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[8][9]
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol quantifies the inhibition of NF-κB transcriptional activity.
-
Materials:
-
This compound
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α (or other NF-κB activator)
-
Luciferase assay system
-
Luminometer
-
-
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.[10][11]
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.[10][11]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[11]
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
-
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This protocol measures the activation of the Nrf2 pathway.
-
Materials:
-
This compound
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Luciferase assay system
-
Luminometer
-
-
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well plate.[12]
-
Treat the cells with a range of concentrations of this compound for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.[7][12]
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for evaluating the anticancer activity.
Caption: Proposed signaling pathways modulated by the compound.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound that merges the structural features of two pharmacologically significant classes: isothiocyanates and benzodioxanes. Isothiocyanates, naturally occurring in cruciferous vegetables, are well-documented for their chemopreventive and therapeutic properties, primarily attributed to their ability to modulate signaling pathways involved in cellular proliferation, apoptosis, and inflammation. The benzodioxane moiety is a versatile scaffold found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory effects.
The isothiocyanate group (-N=C=S) is a reactive electrophile that can covalently interact with nucleophilic residues, such as the thiol groups of cysteine residues in proteins. This reactivity is central to its biological activity, enabling the modulation of various cellular targets. The 1,4-benzodioxane ring system provides a rigid scaffold that can be tailored to optimize pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound as a potential therapeutic agent. The protocols are based on established methodologies for analogous compounds and are intended to serve as a comprehensive starting point for its evaluation in drug discovery and development.
Predicted Biological Activities and Potential Applications
Based on the known pharmacological profiles of isothiocyanates and benzodioxanes, this compound is predicted to exhibit the following activities, making it a compelling candidate for further investigation in:
-
Oncology: As a potential anticancer agent, its activity may be mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.
-
Inflammatory Diseases: The compound may possess anti-inflammatory properties by modulating inflammatory pathways such as NF-κB and activating the Nrf2 antioxidant response.
Data Presentation: Efficacy of Structurally Related Compounds
While specific experimental data for this compound is not yet available, the following tables summarize the reported activities of structurally related isothiocyanate and benzodioxane derivatives to provide a predictive framework for its potential efficacy.
Table 1: Anticancer Activity of Phenylalkyl Isothiocyanates against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl isothiocyanate (BITC) | Melanoma (UACC 903) | 5.8 | [1] |
| Benzyl isothiocyanate (BITC) | Breast (MDA-MB-231) | 7.2 | [1] |
| Benzyl isothiocyanate (BITC) | Glioblastoma (T98G) | 8.5 | [1] |
| Phenethyl isothiocyanate (PEITC) | Melanoma (UACC 903) | 4.2 | [1] |
| Phenethyl isothiocyanate (PEITC) | Breast (MDA-MB-231) | 5.1 | [1] |
| Phenethyl isothiocyanate (PEITC) | Glioblastoma (T98G) | 6.3 | [1] |
Table 2: Enzyme Inhibitory Activity of Benzodioxane Derivatives
| Compound | Target | IC50 (µM) | Reference |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | PARP1 | 0.082 | [3] |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 | [3] |
| Meloxicam derivative (BS26) | COX-2 | 18.20 | [4] |
| Meloxicam derivative (BS27) | COX-2 | 25.55 | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound can be achieved through a two-step process starting from commercially available 2,3-dihydro-1,4-benzodioxine. The workflow involves nitration followed by reduction to the amine, which is then converted to the isothiocyanate.
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 6-Nitro-2,3-dihydro-1,4-benzodioxine
-
To a stirred solution of 2,3-dihydro-1,4-benzodioxine (1 equivalent) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid at 0-5 °C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitro-2,3-dihydro-1,4-benzodioxine.
Protocol 1.2: Synthesis of 6-Amino-2,3-dihydro-1,4-benzodioxine
-
To a solution of 6-nitro-2,3-dihydro-1,4-benzodioxine (1 equivalent) in ethanol, add stannous chloride dihydrate (3-5 equivalents) and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-2,3-dihydro-1,4-benzodioxine.
Protocol 1.3: Synthesis of this compound
-
Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add a base, such as triethylamine or calcium carbonate (2-3 equivalents).
-
To this stirred mixture, add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Anticancer Activity Assays
Protocol 2.1: Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2.2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 2.3: Cell Cycle Analysis
-
Treat cells with the test compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20 °C.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Anti-inflammatory Activity Assays
Caption: Potential modulation of NF-κB and Nrf2 signaling pathways.
Protocol 3.1: NF-κB Activation Assay (Luciferase Reporter Assay)
-
Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Protocol 3.2: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
-
Transfect cells (e.g., HepG2) with an Antioxidant Response Element (ARE) luciferase reporter plasmid and a control plasmid.
-
After 24 hours, treat the cells with various concentrations of the test compound for 12-24 hours.
-
Lyse the cells and perform a dual-luciferase assay as described in Protocol 3.1.
-
An increase in the normalized luciferase activity indicates activation of the Nrf2 pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The provided application notes and protocols offer a robust framework for its synthesis and biological evaluation. While the presented quantitative data is based on structurally related compounds, it strongly supports the rationale for investigating this novel molecule. Further studies are warranted to elucidate its specific mechanisms of action and to establish its therapeutic potential.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Modification with 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and neurological agents.[1][2][3] The modification of this core structure allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. One common and efficient method for modifying amine-containing molecules or linkers with the 1,4-benzodioxane moiety is through the use of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine. The isothiocyanate group (-N=C=S) reacts readily with primary and secondary amines to form stable thiourea linkages.[4][5] This reaction is generally high-yielding and proceeds under mild conditions.[4]
These application notes provide a detailed protocol for the synthesis of a thiourea derivative by reacting this compound with a primary aliphatic amine. This protocol is intended to serve as a guide for researchers in drug discovery and chemical biology for the development of novel compounds targeting various biological pathways. The 1,4-benzodioxane moiety has been identified in compounds targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6]
Experimental Workflow
The overall experimental workflow for the amine modification with this compound is depicted below.
Detailed Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol describes the synthesis of N-(2-aminoethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea as a representative example.
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF (20 mL) under an inert atmosphere.
-
Amine Addition: In a separate flask, prepare a solution of ethylenediamine (1.1 eq) in anhydrous THF (10 mL). Transfer this solution to a dropping funnel.
-
Reaction: Add the ethylenediamine solution dropwise to the stirred solution of the isothiocyanate at room temperature over a period of 15 minutes.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, a precipitate may form. If so, collect the solid by vacuum filtration and wash with cold diethyl ether. If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Drying: Dry the purified product under vacuum to obtain the final thiourea derivative as a solid.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-(2-aminoethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea.
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 165-168 °C |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.25 (s, 1H, NH), 7.80 (s, 1H, NH), 7.05 (d, J = 2.4 Hz, 1H), 6.85 (dd, J = 8.6, 2.4 Hz, 1H), 6.75 (d, J = 8.6 Hz, 1H), 4.20 (s, 4H), 3.40 (q, J = 6.0 Hz, 2H), 2.90 (t, J = 6.0 Hz, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 181.5 (C=S), 143.2, 142.8, 132.5, 120.1, 117.5, 116.2, 64.5, 64.2, 42.1, 39.8 |
| IR (KBr, cm⁻¹) | 3350 (N-H), 3280 (N-H), 1550 (C=S), 1500 (C=C, aromatic), 1280 (C-O) |
| MS (ESI+) | m/z 254.09 [M+H]⁺ |
Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for the development of novel therapeutics.[9][10] Compounds incorporating the 1,4-benzodioxane scaffold have been investigated as inhibitors of this pathway.[6] The synthesized thiourea derivative, with its potential for further functionalization, could be explored as a novel inhibitor of key kinases within this pathway, such as PI3K or Akt.
Conclusion
The reaction of this compound with amines provides a reliable and versatile method for the synthesis of novel thiourea derivatives. These compounds can serve as valuable tools in drug discovery and chemical biology, particularly for the development of inhibitors targeting key signaling pathways implicated in diseases such as cancer. The protocol and data presented herein offer a solid foundation for researchers to explore the chemical space around the 1,4-benzodioxane scaffold.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
use of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine in proteomics research
Disclaimer: Extensive literature searches did not yield specific data on the application of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine in proteomics research. The following application notes and protocols are based on the established use of other isothiocyanate-containing compounds, such as phenethyl isothiocyanate (PEITC) and sulforaphane (SFN), in the field of chemical proteomics.[1] These notes are intended to serve as a general guide for researchers and drug development professionals interested in utilizing isothiocyanate-based probes for protein labeling and target identification.
Introduction to Isothiocyanates in Chemical Proteomics
Isothiocyanates (ITCs) are a class of reactive compounds known for their ability to form covalent bonds with proteins, primarily through the reaction of the isothiocyanate group (-N=C=S) with nucleophilic residues such as the N-terminus of proteins and the side chains of lysine and cysteine residues. This property makes them valuable tools in chemical proteomics for identifying the cellular targets of bioactive small molecules. By treating cells or cell lysates with an isothiocyanate-containing probe, researchers can covalently "tag" interacting proteins. These tagged proteins can then be enriched and identified using mass spectrometry-based proteomics techniques, providing insights into the mechanism of action of the parent compound.[1]
The general workflow for using isothiocyanates in proteomics involves cell treatment, protein extraction, enrichment of labeled proteins (if an affinity tag is incorporated into the probe), and subsequent identification and quantification of the modified proteins and peptides by mass spectrometry.
Key Applications
-
Target Identification: The primary application of isothiocyanates in proteomics is the identification of direct binding partners of a parent molecule. This is crucial for understanding the molecular mechanisms underlying the biological effects of a compound.[1]
-
Covalent Ligand Discovery: Isothiocyanates can be incorporated into screening libraries to identify novel covalent inhibitors or modulators of protein function.
-
Mechanism of Action Studies: By identifying the protein targets of a bioactive isothiocyanate, researchers can elucidate its mechanism of action and its impact on cellular signaling pathways.
-
Biomarker Discovery: Differential protein labeling by isothiocyanates between different cellular states (e.g., healthy vs. diseased) can potentially lead to the discovery of new biomarkers.[2]
Experimental Workflow for Target Identification using Isothiocyanates
The following diagram outlines a typical experimental workflow for identifying protein targets of an isothiocyanate probe.
References
Application Notes and Protocols for 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is a heterocyclic compound featuring a reactive isothiocyanate group. This functional group readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable thiourea linkage.[1][2] This reactivity makes it a valuable reagent for the modification and labeling of peptides. In the context of solid-phase peptide synthesis (SPPS), this molecule can be employed to introduce the benzodioxine moiety onto a resin-bound peptide, enabling the creation of novel peptide conjugates with potential applications in drug discovery and development. The 1,4-benzodioxine scaffold itself is found in various biologically active compounds, suggesting that its incorporation into peptides could modulate their pharmacological properties.[3][4]
This document provides detailed application notes and protocols for the use of this compound in the context of solid-phase peptide synthesis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 141492-50-4 | [5] |
| Molecular Formula | C₉H₇NO₂S | [6] |
| Molecular Weight | 193.22 g/mol | [5] |
| Appearance | Off-white to brown crystalline powder | [7] |
| Melting Point | 62-64 °C | [7] |
Table 2: Proposed Reaction Conditions for On-Resin Peptide Modification
| Parameter | Recommended Condition | Notes |
| Resin-Bound Peptide | N-terminally deprotected peptide on a solid support (e.g., Rink Amide resin) | The protocol assumes a standard Fmoc-based SPPS workflow.[8] |
| Reagent | This compound | --- |
| Stoichiometry | 5-10 equivalents (relative to the resin loading) | An excess of the isothiocyanate is used to drive the reaction to completion. |
| Solvent | N,N-Dimethylformamide (DMF) or a mixture of DMF and Dichloromethane (DCM) | The solvent should swell the resin and dissolve the isothiocyanate. |
| Base | Diisopropylethylamine (DIEA) | 10-20 equivalents. The base is crucial to ensure the peptide's N-terminal amine is deprotonated and nucleophilic. |
| Reaction Time | 2-4 hours | The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test). A negative Kaiser test indicates the absence of primary amines. |
| Temperature | Room temperature | --- |
| Washing | DMF, DCM, Methanol | Thorough washing is required to remove excess reagents and byproducts. |
Experimental Protocols
Protocol 1: On-Resin Modification of a Peptide with this compound
This protocol describes the modification of the N-terminal amine of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Reagent Solution Preparation: In a separate vial, dissolve 5-10 equivalents of this compound in DMF.
-
Reaction Setup: Drain the DMF from the synthesis vessel. To the swollen resin, add the solution of this compound followed by 10-20 equivalents of DIEA.
-
Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: To monitor the reaction, take a small sample of the resin beads and perform a Kaiser test. A yellow or colorless result indicates the completion of the reaction. If the test is positive (blue beads), extend the reaction time.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove all soluble impurities.
-
Drying: Dry the modified peptide-resin under vacuum.
-
Cleavage and Deprotection: The modified peptide can be cleaved from the resin and deprotected using standard procedures (e.g., a cocktail containing trifluoroacetic acid (TFA) and scavengers).[8]
Protocol 2: Solution-Phase Modification of a Purified Peptide
This protocol is adapted from a similar procedure for peptide modification with an isothiocyanate in solution.[1]
Materials:
-
Purified peptide with a free primary amine
-
This compound
-
Borate buffer (50 mM, pH 8.5)
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridge for desalting
-
Lyophilizer
Procedure:
-
Peptide Solution: Dissolve the purified peptide in a 1:1 mixture of 50 mM borate buffer (pH 8.5) and acetonitrile to a final concentration of 250 µM.
-
Isothiocyanate Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 50 mM).
-
Reaction: To the peptide solution, add a 10-fold molar excess of the this compound solution.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Desalting: Desalt the reaction mixture using a suitable SPE cartridge to remove excess reagents and buffer salts.
-
Lyophilization: Lyophilize the purified, modified peptide to obtain a dry powder.
-
Characterization: Confirm the modification by mass spectrometry (an increase in mass corresponding to the addition of the this compound moiety is expected).
Visualizations
Caption: Workflow for on-resin peptide modification.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 7. 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL ISOTHIOCYANATE | 141492-50-4 [amp.chemicalbook.com]
- 8. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
Troubleshooting & Optimization
optimizing reaction conditions for 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine labeling
Welcome to the technical support center for 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this reagent to proteins, peptides, and other amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a biomolecule?
A1: this compound reacts with primary amino groups (e.g., the N-terminus of a protein or the epsilon-amino group of a lysine residue) through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable thiourea bond, covalently linking the benzodioxine moiety to the biomolecule.
Q2: What is the optimal pH for the labeling reaction?
A2: The optimal pH for the labeling reaction is typically in the range of 8.5 to 9.5.[1] In this alkaline environment, the primary amino groups of the biomolecule are deprotonated and thus more nucleophilic, which is essential for the reaction to proceed efficiently.[1] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for the labeling reagent.[2][3] Suitable buffers include sodium bicarbonate or borate buffers.[1]
Q3: How does the structure of this compound affect its reactivity?
A3: The 2,3-dihydro-1,4-benzodioxine moiety contains an ethylenedioxy group, which is an electron-donating group. Electron-donating groups on the aromatic ring of an isothiocyanate tend to decrease the electrophilicity of the isothiocyanate carbon, making the reagent less reactive compared to isothiocyanates with electron-withdrawing groups (like fluorescein isothiocyanate, FITC).[4] This means that to achieve a high labeling efficiency, you may need to use a higher molar excess of the labeling reagent, a longer reaction time, or a slightly elevated temperature compared to reactions with more reactive isothiocyanates.
Q4: What are the recommended starting conditions for a labeling reaction?
A4: For a starting point, we recommend the following conditions. However, optimization for each specific biomolecule is highly encouraged.
| Parameter | Recommended Starting Condition |
| pH | 8.5 - 9.5 (in a non-amine containing buffer) |
| Molar Ratio (Label:Biomolecule) | 10:1 to 20:1 |
| Temperature | Room temperature (20-25°C) to 37°C |
| Reaction Time | 2 - 4 hours (or overnight at 4°C) |
| Solvent for Label Stock | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
Q5: How can I purify the labeled biomolecule?
A5: After the labeling reaction, it is important to remove the unreacted this compound and any reaction byproducts. The choice of purification method depends on the size and properties of your biomolecule. Common methods include:
-
Size-Exclusion Chromatography (e.g., desalting columns): Effective for separating the labeled protein/peptide from the smaller labeling reagent molecules.[1]
-
Dialysis: Suitable for larger proteins.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution method ideal for purifying labeled peptides.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH: The amino groups on the biomolecule are protonated and not sufficiently nucleophilic. | Ensure the reaction buffer is between pH 8.5 and 9.5 and is free of primary amines (e.g., Tris). |
| Insufficient Molar Excess of Label: Due to the electron-donating nature of the benzodioxine group, a higher excess may be needed. | Increase the molar ratio of the labeling reagent to the biomolecule (e.g., try 30:1 or higher). | |
| Short Reaction Time or Low Temperature: The reaction may be proceeding slowly. | Increase the reaction time (e.g., overnight at 4°C) or incubate at a slightly higher temperature (e.g., 37°C).[5] | |
| Hydrolysis of the Isothiocyanate: The labeling reagent can be hydrolyzed in aqueous solutions. | Prepare the stock solution of the labeling reagent in anhydrous DMF or DMSO and add it to the reaction mixture immediately before starting the incubation. | |
| Precipitation of the Biomolecule during Labeling | High Concentration of Organic Solvent: Adding a large volume of the label stock solution (in DMF or DMSO) can cause precipitation. | Prepare a more concentrated stock solution of the labeling reagent to minimize the volume of organic solvent added to the reaction. |
| Hydrophobicity of the Label: The benzodioxine moiety is hydrophobic, and a high degree of labeling can lead to aggregation. | Try reducing the molar excess of the labeling reagent or shortening the reaction time to achieve a lower degree of labeling. | |
| Difficulty in Purifying the Labeled Product | Co-elution of Unreacted Label: The unreacted label may have similar chromatographic properties to the labeled product. | Optimize the purification method. For RP-HPLC, adjust the gradient. For size-exclusion chromatography, ensure the column has the appropriate fractionation range. |
| Inconsistent Labeling Results | Variability in Reagent Quality: The labeling reagent may have degraded due to moisture. | Store the this compound in a desiccator, protected from light. Use a fresh stock solution for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein in Solution
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or borate buffer and adjust the pH to 9.0.
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-5 mg/mL. Ensure the protein solution is free from any amine-containing buffers or stabilizers by performing a buffer exchange if necessary.
-
Labeling Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the dissolved labeling reagent.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted labeling reagent and byproducts using a suitable purification method such as a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
Protocol 2: General Procedure for Labeling a Peptide in Solution
-
Peptide Preparation: Dissolve the peptide in a solution of 50% acetonitrile in 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Labeling Reagent Preparation: Prepare a fresh 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent to the peptide solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris) to consume the excess isothiocyanate.
-
Purification: Purify the labeled peptide using RP-HPLC.
Visual Guides
Caption: General workflow for labeling biomolecules.
Caption: Troubleshooting guide for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
solubility issues of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility and stability issues with 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine in aqueous buffers.
Troubleshooting Guide: Solubility and Stability Issues
Researchers working with this compound often face challenges in achieving desired concentrations in aqueous buffers due to the compound's inherent low water solubility and the reactivity of the isothiocyanate functional group. This guide addresses common problems in a question-and-answer format.
My compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
Directly dissolving this compound in aqueous buffers is often unsuccessful due to its hydrophobic nature. The recommended method is to first prepare a high-concentration stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous buffer to the final desired concentration.
What is the recommended procedure for preparing a working solution from a DMSO stock?
To ensure proper dissolution and minimize precipitation, follow this step-by-step protocol.
Experimental Protocol: Preparation of Aqueous Working Solutions
Objective: To prepare a homogeneous aqueous working solution of this compound for experimental use.
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl) at the desired pH
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication may aid dissolution if necessary.
-
-
Prepare the Aqueous Working Solution:
-
Warm your sterile aqueous buffer to your experimental temperature (e.g., 37°C).
-
While vortexing the buffer at a medium speed, add the required volume of the DMSO stock solution dropwise to the buffer to achieve your final desired concentration.
-
Crucially, ensure the final concentration of DMSO in your aqueous solution is low (ideally ≤0.1%) to avoid solvent-induced artifacts in your experiments. [1]
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the compound's solubility limit in the aqueous buffer has been exceeded.
-
I've prepared my working solution, but I'm seeing inconsistent results in my experiments. What could be the cause?
Inconsistent results are often attributable to the instability of the isothiocyanate group in aqueous environments.[2][3][4] Isothiocyanates are susceptible to hydrolysis, and the rate of degradation can be influenced by pH, temperature, and the composition of the buffer. It is highly recommended to prepare fresh working solutions immediately before each experiment to ensure the integrity of the compound. Avoid storing diluted aqueous solutions.[1]
My compound seems to be degrading in the buffer. How can I improve its stability?
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: There is no specific quantitative solubility data available in the literature for this compound in various aqueous buffers. However, based on its chemical structure (a benzodioxane derivative) and predicted lipophilicity, it is expected to have very low solubility in aqueous solutions. The use of a DMSO stock solution for preparing aqueous working solutions is standard practice for this class of compounds.
Q2: At what concentration should I prepare my DMSO stock solution?
A2: A stock solution concentration of 10-50 mM in DMSO is a common starting point. The goal is to have a stock solution that is concentrated enough to allow for the preparation of your final working solution with a minimal amount of DMSO.
Q3: What is the maximum final concentration I can achieve in my aqueous buffer?
A3: The maximum achievable concentration in your aqueous buffer will depend on the specific buffer system, pH, and temperature. It is recommended to perform a small-scale pilot experiment to determine the solubility limit for your specific conditions. Start with your desired final concentration and visually inspect for any precipitation.
Q4: Can I store the aqueous working solution?
A4: It is strongly advised not to store aqueous working solutions of this compound. The isothiocyanate group is reactive and can degrade over time in aqueous environments.[1][2][3] Always prepare fresh working solutions for each experiment from a frozen DMSO stock.
Q5: Are there any specific buffers I should avoid?
A5: Buffers containing primary amines, such as Tris, could potentially react with the isothiocyanate group. While this reaction may be slow, for sensitive or long-term experiments, it is advisable to use non-nucleophilic buffers like Phosphate-Buffered Saline (PBS) or HEPES.
Data Presentation
Table 1: Recommended Solvent for Stock Solution
| Solvent | Recommended Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 - 50 mM | High-purity, anhydrous DMSO is recommended. Store stock solutions at -20°C or -80°C in small aliquots. |
| Ethanol | 10 - 50 mM | An alternative to DMSO, though it may be less effective for highly lipophilic compounds. |
Table 2: Guidelines for Aqueous Working Solutions
| Aqueous Buffer | Recommended pH Range | Maximum Recommended Final DMSO Concentration | Key Considerations |
| PBS (Phosphate-Buffered Saline) | 7.0 - 7.4 | ≤0.1% | Generally a good choice due to its non-nucleophilic nature. |
| Tris-HCl | 7.0 - 8.0 | ≤0.1% | The primary amine in Tris may react with the isothiocyanate group over time. Use with caution for long incubations. |
| HEPES | 7.0 - 7.6 | ≤0.1% | A good alternative to Tris as it is a non-nucleophilic zwitterionic buffer. |
| Citrate Buffer | 4.0 - 6.0 | ≤0.1% | More acidic pH may affect the stability of the benzodioxane ring, which can be susceptible to acid-catalyzed hydrolysis of the ether linkages. |
Visualizations
Caption: Experimental workflow for preparing aqueous solutions.
Caption: PARP1 inhibition signaling pathway.
References
stability and storage conditions for 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
This technical support center provides guidance on the stability, storage, and handling of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, the solid, crystalline powder form of this compound should be stored at -20°C, protected from light and moisture.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). These solutions should be stored at -20°C or -80°C and protected from light and moisture to minimize degradation. Avoid storing the compound in aqueous solutions for extended periods as isothiocyanates are susceptible to hydrolysis.
Q3: What is the general stability of this compound?
While specific quantitative stability data for this compound is limited, isothiocyanates as a class are known to be stable under normal, dry conditions. However, they are sensitive to hydrolysis, especially in the presence of moisture and at higher pH values. Degradation can also be accelerated by increased temperatures.
Stability and Storage Conditions Summary
| Form | Solvent/Matrix | Temperature | Light/Moisture Protection | Shelf Life | Signs of Degradation |
| Solid | - | -20°C | Protect from light and moisture | ≥ 2 years | Color change, clumping |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Protect from light and moisture | Up to 1 month at -20°C, up to 6 months at -80°C | Intense yellow coloration of solution |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., gel filtration)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., carbonate/bicarbonate). If the buffer contains primary amines like Tris or glycine, dialyze the protein against the labeling buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mg/mL).
-
Labeling Reaction:
-
Slowly add the desired molar excess of the isothiocyanate solution to the protein solution while gently stirring. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove unreacted isothiocyanate and byproducts by gel filtration or dialysis against the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the isothiocyanate.
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C/-80°C for long-term storage, protected from light.
Troubleshooting Guides
Common Issues in Labeling Experiments
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH: The reaction between the isothiocyanate and primary amines is most efficient at a slightly basic pH.[1] | Ensure the labeling buffer is at pH 8.5-9.0. |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the protein for the isothiocyanate. | Use an amine-free buffer like carbonate or bicarbonate. If necessary, dialyze the protein into the correct buffer before labeling. | |
| Hydrolyzed Reagent: The isothiocyanate may have degraded due to exposure to moisture. | Prepare fresh stock solutions in anhydrous DMSO immediately before use. Store the solid compound under dry conditions. | |
| Protein Precipitation during Labeling | High Degree of Labeling: Excessive labeling can alter the protein's solubility. | Reduce the molar excess of the isothiocyanate in the reaction. |
| Solvent Effects: Adding a large volume of DMSO to the aqueous protein solution can cause precipitation. | Add the DMSO stock solution slowly and in small aliquots while stirring. Keep the final DMSO concentration low. | |
| Unexpected Reaction Products | Side Reactions: Isothiocyanates can also react with other nucleophilic groups on the protein, such as thiols (cysteine), although the reaction with primary amines is generally favored at basic pH. | Optimize the reaction pH. To target cysteines specifically, consider a lower pH. |
Visual Troubleshooting Workflow
References
troubleshooting guide for 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine conjugation reactions
Welcome to the technical support center for 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine conjugation reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound for conjugation?
The isothiocyanate (-N=C=S) group of this compound primarily targets nucleophilic groups on biomolecules. The most common targets are the primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) and, under certain conditions, thiol groups (e.g., the side chain of cysteine residues).[1][2][3][4]
Q2: What type of bond is formed during the conjugation reaction?
When reacting with a primary amine, an isothiocyanate forms a stable thiourea linkage (-NH-CS-NH-).[1][5][6] If it reacts with a thiol group, it forms a dithiocarbamate linkage, which can be reversible.[3][7][8]
Q3: What are the optimal pH conditions for conjugation to amines?
For specific and efficient reaction with primary amines like lysine, a pH range of 9.0 to 11.0 is generally optimal.[1][2][4][5][6] At this pH, the amine groups are deprotonated and thus more nucleophilic.[2][4]
Q4: Can this reagent react with thiols (cysteine residues)?
Yes, isothiocyanates can react with thiols, particularly at a lower pH range of approximately 6.5 to 8.0.[3][8] This can be a potential source of non-specific labeling if your protein contains reactive cysteine residues and the reaction is not performed at the optimal pH for amine labeling. The resulting dithiocarbamate bond is less stable than the thiourea bond formed with amines.[7]
Q5: How stable is the this compound reagent in solution?
Isothiocyanates are known to be unstable in aqueous solutions and can degrade over time.[9][10] The rate of degradation, primarily through hydrolysis, increases with pH.[5] It is highly recommended to prepare solutions of the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[11][12]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation reactions with this compound.
Issue 1: Low or No Conjugation Yield
Q: I am observing very low or no conjugation to my protein. What are the possible causes and solutions?
A: Low conjugation efficiency is a common issue that can stem from several factors related to reagents, reaction conditions, or the target protein itself.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | The reactivity of isothiocyanates with primary amines is highly pH-dependent.[6] Ensure the reaction buffer pH is between 9.0 and 9.5 for optimal lysine labeling.[12][13] Verify the pH of your buffer immediately before starting the reaction. |
| Reagent Instability/Hydrolysis | Isothiocyanates are susceptible to hydrolysis in aqueous buffers, a reaction that competes with the desired conjugation.[5] Always prepare the isothiocyanate stock solution in anhydrous DMSO or DMF immediately before the experiment.[12] Avoid storing the reagent in aqueous solutions. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, Glycine) or thiols (e.g., DTT) will compete with the target protein for the reagent.[6] Dialyze or desalt the protein into an amine-free, thiol-free buffer such as carbonate (pH 9.0-9.5) or borate (pH 8.5-9.5) before the reaction. |
| Insufficient Molar Excess | The molar ratio of the isothiocyanate reagent to the protein may be too low. Increase the molar excess of the isothiocyanate reagent. A common starting point is a 10- to 20-fold molar excess.[12] |
| Low Protein Concentration | At low protein concentrations, the competing hydrolysis reaction is more likely to occur.[] If possible, perform the conjugation at a higher protein concentration (e.g., 2-10 mg/mL).[12] |
| Inaccessible Target Residues | The lysine residues on your target protein may be sterically hindered or buried within the protein's tertiary structure. Consider performing the reaction under partial denaturing conditions, but be aware this may affect protein function. |
Below is a logical workflow to diagnose the cause of low conjugation yield.
Caption: A decision tree for troubleshooting low conjugation yield.
Issue 2: Poor Reproducibility or Conjugate Instability
Q: My conjugation results are inconsistent, or my final conjugate seems to lose its label over time. Why is this happening?
A: Inconsistent results often point to variability in reagent handling or reaction setup. The stability of the final conjugate depends on the nature of the chemical bond formed.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Variable Reagent Quality | The isothiocyanate reagent can degrade upon exposure to moisture.[9][10] Use a fresh vial of the reagent or one that has been properly stored under dessication and inert gas. Aliquot the reagent upon first use to minimize freeze-thaw cycles and moisture exposure. |
| Reaction with Thiols | If your reaction pH drifts below 8.5, you may get competing reactions with cysteine residues, forming a less stable dithiocarbamate linkage.[3][8] This bond can be reversible, leading to loss of the label.[7] Strictly maintain the reaction pH above 9.0 to favor the stable thiourea bond with amines. |
| pH of Storage Buffer | The thiourea bond formed is reasonably stable, but its stability can be pH-dependent.[1][12] After purification, store the final conjugate in a buffer at a neutral or slightly acidic pH (e.g., PBS at pH 7.4) to maximize long-term stability. Avoid highly alkaline or acidic storage conditions.[12] |
| Incomplete Quenching | Failure to quench the reaction can lead to continued, slow reaction with other nucleophiles or degradation of the unreacted reagent, complicating purification and analysis. Ensure the reaction is properly stopped by adding a quenching reagent with a primary amine, such as Tris or lysine, to consume any excess isothiocyanate. |
The diagram below illustrates the pH-dependent selectivity of isothiocyanates, a key factor in conjugate stability.
Caption: Isothiocyanate reaction selectivity at different pH values.
Experimental Protocols
General Protocol for Protein Conjugation
This protocol provides a starting point for conjugating this compound to a protein containing accessible lysine residues.
1. Materials and Buffers
-
Protein: Dissolved at 2-10 mg/mL.
-
Reaction Buffer: 0.1 M sodium carbonate buffer, pH 9.0. (Amine-free).
-
Reagent: this compound.
-
Reagent Solvent: Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (e.g., Sephadex G-25) column equilibrated with desired storage buffer (e.g., PBS, pH 7.4).
2. Procedure
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. This can be done by dialysis or using a desalting column. After buffer exchange, determine the protein concentration.
-
Reagent Preparation: Immediately before starting the reaction, prepare a 10 mg/mL stock solution of the isothiocyanate reagent in anhydrous DMSO.[11]
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved isothiocyanate reagent. Add the reagent dropwise to avoid protein precipitation.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.[12] Optimal reaction time may vary and should be optimized.[13]
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[11] Incubate for an additional 1-2 hours to ensure all unreacted isothiocyanate is consumed.
-
Purification: Purify the conjugate from excess, unreacted reagent and byproducts using a size-exclusion chromatography column.[12] Ultrafiltration is also a viable purification method.[11]
-
Characterization: Characterize the final conjugate. Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum for the benzodioxine label.
Workflow Diagram for Conjugation and Purification
Caption: Step-by-step workflow for a typical bioconjugation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
how to remove excess 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine from a sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine. The information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective methods for purifying this compound are chromatographic techniques. Given its predicted moderate non-polarity (XLogP3 ≈ 2.9), reversed-phase high-performance liquid chromatography (RP-HPLC) and normal-phase column chromatography are highly suitable.[1] Liquid-liquid extraction can also be employed as an initial cleanup step to remove highly polar or non-polar impurities.
Q2: How can I remove unreacted starting materials from my sample of this compound?
A2: Unreacted starting materials, such as the corresponding amine (6-amino-2,3-dihydro-1,4-benzodioxine), can often be removed by an acidic wash during the work-up procedure. Dissolving the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washing with a dilute acid solution (e.g., 1M HCl) will protonate the unreacted amine, making it soluble in the aqueous phase and thus separating it from the desired isothiocyanate which remains in the organic layer.
Q3: What are the best practices for handling and storing purified this compound to prevent degradation?
A3: Isothiocyanates can be sensitive to moisture and high temperatures.[1] It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Avoid exposure to acidic or basic conditions during storage, as this can promote degradation or isomerization.[2]
Q4: I am observing a low yield after purification. What are the potential causes?
A4: Low recovery of this compound can be attributed to several factors:
-
Incomplete reaction: Ensure the initial synthesis has gone to completion.
-
Degradation: The compound may be degrading during work-up or purification. Minimize exposure to high temperatures and harsh pH conditions.[2]
-
Precipitation: Due to its moderate non-polarity, the compound may precipitate in highly aqueous mobile phases during RP-HPLC.[3]
-
Irreversible binding: Strong interaction with the stationary phase in chromatography can lead to loss of product.
-
Suboptimal extraction: If using liquid-liquid extraction, ensure the chosen solvent has the appropriate polarity to efficiently extract the compound.
Troubleshooting Guides
Chromatographic Purification
Issue: Poor peak shape (tailing or fronting) in HPLC.
| Potential Cause | Suggested Solution |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Secondary Interactions | For RP-HPLC, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase. For normal-phase chromatography, adding a small amount of a polar modifier like triethylamine can help for basic impurities.[3] |
| Compound Instability on Column | Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient. Consider using a different stationary phase. Isothiocyanates can sometimes react with silica gel.[2] |
Issue: Co-elution of the product with impurities.
| Potential Cause | Suggested Solution |
| Similar Polarity of Compounds | Optimize the mobile phase composition. In RP-HPLC, try a different organic modifier (e.g., methanol instead of acetonitrile) or a different gradient. In normal-phase chromatography, alter the ratio of the non-polar and polar solvents. |
| Inappropriate Stationary Phase | Switch to a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18 for RP-HPLC, or an alumina column instead of silica for normal-phase).[3] |
Work-up and Extraction
Issue: Emulsion formation during liquid-liquid extraction.
| Potential Cause | Suggested Solution |
| High concentration of surfactants or polar impurities | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. |
| Vigorous shaking | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Similar densities of organic and aqueous phases | Add more of the organic solvent to decrease its overall density. |
Experimental Protocols
General Work-up Procedure for a Synthesis Reaction
This protocol describes a general method to quench the reaction and perform an initial extraction of this compound.
-
Quenching: Cool the reaction mixture to room temperature. Slowly add water to quench any unreacted reagents. If a highly reactive reagent like thiophosgene was used, a dilute solution of a nucleophile (e.g., a dilute amine solution) could be used for quenching, followed by an acidic wash.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[4]
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove basic impurities like unreacted amines).
-
Saturated sodium bicarbonate solution (to neutralize any acidic byproducts).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
Reversed-Phase HPLC Purification Protocol
This is a general protocol for the purification of moderately non-polar aromatic isothiocyanates and can be adapted for this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient could be 50-95% B over 20-30 minutes. |
| Flow Rate | 1 mL/min for analytical scale. |
| Detection | UV detector at a wavelength where the compound has significant absorbance (aromatic compounds typically absorb around 254 nm). |
| Temperature | Ambient. If precipitation is an issue, consider increasing the column temperature to 40-60°C.[3] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for chromatographic purification of this compound.
References
Technical Support Center: Isothiocyanate Bioconjugation
Welcome to the technical support center for isothiocyanate bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My labeling efficiency is low. What are the common causes and how can I fix it?
Answer: Low labeling efficiency is a frequent issue. The primary causes are related to the isothiocyanate (ITC) reagent's stability, the reaction conditions, or the properties of your biomolecule.
Troubleshooting Guide:
-
Problem 1: Hydrolysis of the Isothiocyanate. The ITC group (-N=C=S) is susceptible to hydrolysis (reaction with water), especially at the high pH required for amine labeling.[1][2] This inactivates the reagent before it can react with your protein. Isothiocyanates are generally unstable in aqueous solutions, and their degradation is faster in buffers compared to deionized water.[3][4]
-
Solution: Always prepare the ITC solution in an anhydrous solvent like DMSO or DMF immediately before use.[5] Add the ITC solution dropwise to the protein solution while stirring to ensure rapid mixing and minimize localized high concentrations that can't react quickly.
-
-
Problem 2: Incorrect pH. The primary target for ITCs, the ε-amino group of lysine, needs to be in its non-protonated, nucleophilic form to react.[6][7] This requires a basic pH.
-
Solution: The optimal pH for labeling primary amines with isothiocyanates is typically between 9.0 and 9.5.[5][7] Some protocols suggest a range up to 11.0.[6][8] Ensure your reaction buffer is amine-free (e.g., carbonate-bicarbonate or borate buffer) and set to the correct pH.[9][10] Avoid buffers like Tris, as they contain primary amines that will compete with your target protein.[10]
-
-
Problem 3: Competing Nucleophiles in the Buffer. As mentioned, amine-containing buffers (e.g., Tris, glycine) will react with the ITC, consuming the reagent.[10]
-
Solution: Dialyze your protein into an appropriate amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5), before starting the conjugation.[5]
-
-
Problem 4: Insufficient Molar Excess of ITC. If the molar ratio of ITC to protein is too low, you may not achieve the desired degree of labeling.
-
Solution: A typical starting point is a 10- to 20-fold molar excess of the ITC reagent over the protein.[5] This may need to be optimized for your specific biomolecule and desired outcome.
-
FAQ 2: I'm observing protein precipitation or aggregation during my labeling reaction. Why is this happening?
Answer: Protein aggregation is often caused by the properties of the isothiocyanate label itself or by changes to the protein's surface properties after conjugation.
Troubleshooting Guide:
-
Cause 1: Hydrophobicity of the Label. Many common ITC-containing dyes, like Fluorescein isothiocyanate (FITC), are hydrophobic.[9] Attaching too many of these hydrophobic molecules to a protein can cause it to aggregate or precipitate out of the aqueous solution.[9]
-
Solution 1: Reduce the molar excess of the ITC reagent in the reaction to achieve a lower degree of labeling (DOL). For antibodies, a DOL of 2 to 10 is often ideal.[11]
-
Solution 2: Ensure the protein concentration is not excessively high. A typical range is 1-10 mg/mL.[5]
-
Solution 3: Consider using a more water-soluble derivative of the dye if available.
-
-
Cause 2: High pH. The high pH (9.0-9.5) required for the reaction can sometimes destabilize sensitive proteins, leading to unfolding and aggregation.[7]
-
Solution: If you suspect your protein is unstable at high pH, you can try running the reaction at a slightly lower pH (e.g., 8.5) but may need to extend the reaction time to compensate for the slower kinetics.[7]
-
FAQ 3: My conjugate seems to be losing its signal or activity over time. Is the thiourea bond unstable?
Answer: The thiourea bond formed between an isothiocyanate and a primary amine is reasonably stable but can be less robust than the amide bond formed by NHS esters.[8][12] Reports suggest it can deteriorate over time.[8][12]
Troubleshooting Guide:
-
Cause 1: Inherent Instability. The thiourea linkage itself may be susceptible to degradation under certain storage conditions.
-
Solution: Assess the stability of your conjugate under your specific storage conditions (see Protocol 2 below). You may need to adjust the storage buffer pH or temperature. For applications requiring very high stability, an alternative chemistry like NHS esters, which form highly stable amide bonds, might be considered.[8][13]
-
-
Cause 2: Conversion to Guanidine. The thiourea bond formed by FITC can be converted to a guanidine by concentrated ammonia.[7][9]
-
Solution: Avoid using ammonia-based solutions or buffers with your FITC-labeled conjugates.
-
FAQ 4: I'm trying to label a protein with free cysteines. Am I getting off-target reactions?
Answer: Yes, this is a critical side reaction. Isothiocyanates can react with the thiolate form of cysteine residues to form a dithiocarbamate adduct.[6][14] This reaction is pH-dependent and can compete significantly with amine labeling.
Troubleshooting Guide:
-
Understanding the pH-Dependence:
-
Solution 1: Modulate the pH. To favor amine labeling and minimize thiol reactivity, perform the conjugation at a pH of 9.0 or higher.[5][7] This increases the concentration of the highly nucleophilic non-protonated amine while the thiol reaction becomes less competitive.
-
Solution 2: Block Cysteine Residues. If thiol reactivity remains a problem, you can block the free cysteines with a reversible or irreversible thiol-modifying reagent (like N-ethylmaleimide) before performing the isothiocyanate conjugation. This, however, adds extra steps to the protocol.
Data Summary Tables
Table 1: pH-Dependence of Isothiocyanate Reactivity
| Target Functional Group | Product | Optimal pH Range | Notes |
| Primary Amine (e.g., Lysine) | Thiourea | 9.0 - 11.0[6][8][14] | Required to deprotonate the amine to its nucleophilic form.[7] |
| Thiol (e.g., Cysteine) | Dithiocarbamate | 7.4 - 9.1[6][15] | Competes with amine reaction, especially at lower pH values.[14] |
| Water (Hydrolysis) | Thiocarbamic Acid (unstable) -> Amine | Occurs across a wide pH range, rate increases with pH.[7][17] | A major side reaction that consumes the ITC reagent.[3][4] |
Table 2: Factors Affecting Isothiocyanate Stability in Aqueous Solutions
| Factor | Observation | Impact on Bioconjugation |
| pH | Stability decreases as pH increases.[4][18] More rapid degradation at alkaline pH.[4] | High pH is a trade-off: necessary for amine reactivity but increases the rate of hydrolytic degradation.[7] |
| Time | Degradation occurs over time in aqueous solutions.[19] | Prepare ITC solutions fresh and use them immediately.[5] |
| Temperature | Higher temperatures increase the rate of degradation.[18][19] | Reactions are often performed at room temperature or 4°C to balance reaction speed and stability.[5] |
| Buffer Components | Decline is more rapid in buffers (e.g., citrate phosphate, PBS) than in deionized water.[3][4] | Buffer components can act as nucleophiles or catalysts for degradation.[3] |
Key Reaction and Troubleshooting Diagrams
References
- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
Technical Support Center: Synthesis of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing this compound involves a two-step process starting from 6-amino-2,3-dihydro-1,4-benzodioxine. The primary amine is first reacted with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide, to form an intermediate.[1][2][3] When carbon disulfide is used, a dithiocarbamate salt is generated in situ, which is subsequently treated with a desulfurizing agent to yield the final isothiocyanate product.[1][2][3][4][5]
Q2: How can I synthesize the starting material, 6-amino-2,3-dihydro-1,4-benzodioxine?
A2: The synthesis of 6-amino-2,3-dihydro-1,4-benzodioxine typically starts from 1,4-benzodioxan. The process involves nitration of the aromatic ring, followed by reduction of the nitro group to the corresponding amine. Detailed experimental procedures for similar transformations on the 1,4-benzodioxane scaffold can be found in the literature.[6][7][8]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A common side reaction is the formation of the corresponding thiourea derivative.[9] This can occur if the isothiocyanate product reacts with any unreacted starting amine. Other potential side reactions depend on the specific reagents used. For instance, when using thiophosgene, hydrolysis can occur, and with dithiocarbamate intermediates, various by-products can form if the desulfurization step is not efficient.[10][11]
Q4: What are the recommended purification methods for this compound?
A4: Isothiocyanates can be sensitive compounds, and their purification requires careful consideration.[5] Common methods include column chromatography on silica gel or vacuum distillation.[4][5] The choice of purification method will depend on the scale of the reaction and the nature of any impurities. Due to their potential instability, it is advisable to use the purified isothiocyanate promptly.[12][13]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Isothiocyanate | Incomplete reaction of the starting amine. | - Increase the reaction time or temperature. - Use a slight excess of the thiocarbonylating reagent. |
| Inefficient desulfurization of the dithiocarbamate intermediate. | - Optimize the choice and amount of desulfurizing agent (e.g., tosyl chloride, iodine).[3][5] - Ensure anhydrous reaction conditions. | |
| Degradation of the product during workup or purification. | - Perform workup and purification at lower temperatures. - Use a milder purification technique, such as flash chromatography. | |
| Formation of Thiourea Byproduct | Reaction of the isothiocyanate product with unreacted starting amine. | - Use a slight excess of the thiocarbonylating reagent to ensure full conversion of the amine. - Add the amine slowly to the reaction mixture containing the thiocarbonylating reagent. |
| Difficult Purification | Presence of polar impurities. | - Perform an aqueous wash of the organic extract to remove water-soluble byproducts. - Consider using a different solvent system for chromatography. |
| Co-elution of product and impurities. | - Employ a different stationary phase for chromatography (e.g., alumina). - Consider derivatization of the impurity to facilitate separation. | |
| Inconsistent Results | Variability in reagent quality. | - Use freshly distilled or purified reagents, especially the amine and thiophosgene. |
| Presence of moisture. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thiophosgene
-
Dissolution of Amine: Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Thiophosgene: Add a solution of thiophosgene (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of this compound using Carbon Disulfide and a Desulfurizing Agent
-
Formation of Dithiocarbamate Salt: To a stirred solution of 6-amino-2,3-dihydro-1,4-benzodioxine (1 equivalent) and a base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent (e.g., THF or DMF), add carbon disulfide (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.
-
Desulfurization: Add a desulfurizing agent, such as tosyl chloride (1.1 equivalents), to the reaction mixture.
-
Reaction: Continue stirring at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thiophosgene: - An overview [moltuslab.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Non-Specific Binding of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing non-specific binding of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine. This reactive compound is often used as a chemical probe in proteomics to identify the cellular targets of drugs based on the 2,3-dihydro-1,4-benzodioxin scaffold, which is found in a variety of biologically active molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the 2,3-dihydro-1,4-benzodioxin core structure. The isothiocyanate (-N=C=S) group is a reactive moiety that can form a stable covalent bond (a thiourea linkage) with primary amine groups on proteins, such as the N-terminus or the side chain of lysine residues. Its primary application is in chemical proteomics as a reactive probe to identify the protein targets of novel therapeutics built on the benzodioxane scaffold.
Q2: What causes high non-specific binding with this compound?
A2: High non-specific binding can arise from several factors:
-
Hydrophobic Interactions: The benzodioxine structure can lead to hydrophobic interactions with proteins and other cellular components.
-
Ionic Interactions: Charged residues on proteins can interact with the probe.
-
Reaction with Abundant Proteins: The isothiocyanate group can react with highly abundant proteins that are not the intended targets.
-
Ineffective Blocking: Insufficient blocking of non-specific binding sites on assay surfaces (e.g., microplates, beads, membranes) can lead to high background.
-
Suboptimal Washing: Inadequate washing steps can fail to remove unbound or weakly bound probe molecules.
Q3: What are the most common blocking agents to reduce non-specific binding?
A3: The choice of blocking agent is critical and often needs to be empirically determined. Common options include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocking agent.
-
Non-fat Dry Milk: A cost-effective alternative to BSA, but not suitable for all applications (e.g., studies of phosphoproteins).[1]
-
Fish Gelatin: Can be effective and has low cross-reactivity with mammalian antibodies.[1]
-
Synthetic Blockers: Polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) are useful alternatives, especially in low-protein assays.[1]
-
Normal Serum: Serum from the same species as the secondary antibody can be used to block non-specific antibody binding.
Q4: How can I optimize my washing steps to reduce background?
A4: Proper washing is crucial for removing unbound probe and reducing background noise.[2][3][4] Consider the following:
-
Increase the Number of Washes: Increasing the number of wash cycles can help to remove non-specifically bound molecules.
-
Increase Wash Duration: Longer incubation times with the wash buffer can be more effective.
-
Include a Surfactant: Adding a non-ionic detergent like Tween-20 (typically 0.05-0.1%) to your wash buffer can help to disrupt non-specific hydrophobic interactions.[5]
-
Increase Salt Concentration: In cases of charge-based non-specific binding, increasing the salt concentration (e.g., with NaCl) in the wash buffer can be beneficial.[5]
Troubleshooting Guides
Problem 1: High Background in Western Blot after Pull-down with this compound
This guide addresses the issue of high background on a Western blot when trying to identify a specific protein target after a pull-down experiment using the isothiocyanate probe.
| Possible Cause | Recommended Solution |
| Ineffective Blocking of the Membrane | Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk). Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads that do not have the probe attached before the actual pull-down. This will remove proteins that non-specifically bind to the bead matrix. |
| Insufficient Washing of Beads | Increase the number of wash steps after the pull-down (e.g., from 3 to 5 washes). Include a non-ionic detergent (e.g., 0.1% Tween-20) and/or increase the salt concentration in the wash buffer. |
| Probe Concentration Too High | Titrate the concentration of this compound used for labeling to find the optimal concentration that maximizes target labeling while minimizing non-specific binding. |
| Secondary Antibody Non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.[3] |
Problem 2: High Background in ELISA-based Assays
This guide focuses on troubleshooting high background signals in an ELISA format designed to detect the binding of the isothiocyanate probe to an immobilized target.
| Possible Cause | Recommended Solution |
| Inadequate Plate Blocking | Increase the concentration of the blocking buffer (e.g., 1-2% BSA) or the incubation time.[2] Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the blocking solution.[2] |
| Insufficient Plate Washing | Increase the number of wash cycles and ensure complete aspiration of the wash buffer between steps.[6] A short soak in wash buffer (e.g., 30 seconds) before aspiration can be effective.[2] |
| Cross-reactivity of Detection Antibody | Run a control well without the primary antibody to assess the non-specific binding of the secondary antibody. If high, choose a different secondary antibody or one that has been pre-adsorbed. |
| Contamination of Reagents | Ensure all buffers and reagents are freshly prepared and free from microbial contamination.[4][6] |
| Incorrect Incubation Conditions | Optimize incubation times and temperatures. High temperatures can sometimes increase non-specific binding.[6] |
Experimental Protocols
Protocol 1: Labeling of Cellular Proteins with this compound for Target Identification
This protocol outlines a general procedure for labeling proteins in a cell lysate.
Materials:
-
Cells of interest
-
Lysis buffer (amine-free, e.g., HEPES or PBS) with protease inhibitors
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Affinity resin (e.g., streptavidin beads if using a biotinylated version of the probe, or an antibody against the benzodioxane moiety)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest and lyse cells in an appropriate amine-free buffer containing protease inhibitors.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Labeling: Add the probe to the cell lysate at a final concentration to be optimized (typically in the low micromolar range). Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation, protected from light.
-
Removal of Unbound Probe: Remove excess, unreacted probe by dialysis or using a desalting column.
-
Affinity Purification: Add the appropriate affinity resin to the labeled lysate and incubate for 2-4 hours at 4°C to capture the probe-protein complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry.
Protocol 2: Minimizing Non-Specific Binding in an Immunofluorescence Assay
This protocol provides steps to reduce background staining in immunofluorescence experiments using a derivative of the benzodioxine probe.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20)
-
Primary antibody against the target of interest
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Fixation and Permeabilization: Fix and permeabilize the cells as required by the experimental protocol.
-
Blocking: Incubate the coverslips in blocking buffer for at least 1 hour at room temperature. This step is critical to saturate non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times for 5 minutes each with PBS containing 0.05% Tween-20.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat the washing step as in step 4.
-
Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
Visualizations
Caption: Workflow for target identification using this compound.
Caption: Troubleshooting logic for high non-specific binding.
Caption: Simplified PARP1-mediated DNA repair pathway, a potential target of benzodioxane derivatives.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 4. WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use - Google Patents [patents.google.com]
- 5. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine with Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 6-isothiocyanato-2,3-dihydro-1,4-benzodioxine for amine conjugation reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: A basic pH is crucial for the reaction to proceed efficiently. The primary amino group of the target molecule must be in a deprotonated, nucleophilic state to react with the electrophilic isothiocyanate group. Generally, a pH range of 8.5 to 9.5 is considered optimal for conjugating isothiocyanates to lysine residues in proteins. For reactions with the N-terminal α-amino group of a protein, a slightly lower pH of around 7.5 to 8.5 may be effective due to its lower pKa. For small molecules, a pH of 9.0 to 10.0 is a good starting point. It is highly recommended to perform a pH optimization experiment for your specific amine.
Q2: What are the common solvents for this reaction?
A2: The choice of solvent depends on the solubility of your amine-containing molecule. Aqueous buffers are commonly used, especially for biomolecules like proteins and peptides. Common buffers include sodium bicarbonate, sodium borate, and HEPES. Ensure the buffer itself does not contain primary or secondary amines (e.g., Tris-HCl), as these will compete with your target molecule for reaction with the isothiocyanate. For organic-soluble amines, anhydrous aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile can be used.
Q3: What are the potential side reactions to be aware of?
A3: The primary side reaction is the hydrolysis of the isothiocyanate group in aqueous buffers, which increases with pH. This hydrolysis renders the compound inactive for conjugation. Another potential side reaction is the reaction of the isothiocyanate with thiol groups (e.g., from cysteine residues) to form a dithiocarbamate linkage. This reaction is more favorable at a slightly acidic to neutral pH (6.5-7.5) and is generally less favored at the optimal basic pH for amine conjugation.[1]
Q4: How can I monitor the progress of the reaction?
A4: For small molecule reactions, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods to monitor the consumption of the starting materials and the formation of the product. For protein conjugations, the degree of labeling can be determined using techniques such as UV-Vis spectroscopy (if the benzodioxine moiety imparts a significant change in absorbance) or mass spectrometry (MALDI-TOF or ESI-MS) to detect the mass shift upon conjugation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH: The amine is protonated and not nucleophilic. | Optimize the reaction pH. Perform small-scale reactions across a pH range of 8.0 to 10.0. |
| Hydrolysis of Isothiocyanate: The reagent has degraded in aqueous buffer. | Prepare fresh solutions of this compound immediately before use. Minimize the reaction time at high pH. | |
| Inactive Isothiocyanate: The reagent may have degraded during storage. | Use a fresh vial of the reagent. Store the compound under anhydrous and inert conditions. | |
| Presence of Competing Nucleophiles: The buffer or sample contains primary or secondary amines (e.g., Tris, glycine). | Perform buffer exchange into a non-amine-containing buffer like sodium bicarbonate or borate buffer. | |
| Multiple Products Observed | Reaction with Multiple Amine Sites: The target molecule has several accessible primary amines. | Consider using a protecting group strategy if site-specific labeling is required. Alternatively, adjust the stoichiometry to use a limiting amount of the isothiocyanate. |
| Reaction with Thiols: The isothiocyanate is reacting with available thiol groups. | Increase the reaction pH to >8.5 to favor amine reactivity over thiol reactivity. If necessary, cap thiol groups with a specific reagent prior to the isothiocyanate reaction. | |
| Precipitation During Reaction | Low Solubility: The reactants or product may not be soluble in the chosen solvent system. | For aqueous reactions, consider adding a small amount of an organic co-solvent like DMSO or DMF. For organic reactions, try a different aprotic solvent. |
Quantitative Data
The reaction yield of this compound with a model primary amine is highly dependent on the pH of the reaction medium. Below is a table summarizing the expected trend based on general principles of isothiocyanate chemistry.
| pH | Expected Relative Yield (%) | Key Observations |
| 6.5 | < 10 | The amine is largely protonated and non-nucleophilic. Potential for side reactions with thiols is higher. |
| 7.5 | 20 - 40 | A significant portion of the amine is still protonated, leading to slow reaction rates. |
| 8.5 | 70 - 90 | The amine is largely deprotonated, leading to efficient reaction. This is often the optimal pH for N-terminal labeling. |
| 9.5 | > 90 | Reaction is typically rapid and proceeds to high conversion. Optimal for lysine labeling. Rate of isothiocyanate hydrolysis also increases. |
| 10.5 | Variable | While the amine is fully deprotonated, the rate of isothiocyanate hydrolysis becomes significant, potentially lowering the overall yield of the desired conjugate. |
Note: This data is representative and the optimal pH for a specific reaction should be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5-9.0. Ensure the buffer is fresh and has not been stored for an extended period.
-
Protein Preparation: Dissolve the protein in the prepared buffer at a concentration of 1-10 mg/mL. If the protein solution contains any amine-based buffers (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
Isothiocyanate Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved isothiocyanate. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted isothiocyanate and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.
-
Characterization: Determine the degree of labeling by UV-Vis spectroscopy or mass spectrometry.
Protocol 2: General Procedure for Reacting with a Small Molecule Amine in an Organic Solvent
-
Reagent Preparation: Dissolve the amine-containing small molecule in an anhydrous aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the amine solution to ensure the amine is deprotonated.
-
Isothiocyanate Addition: Add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Purify the product by flash column chromatography, recrystallization, or preparative HPLC.
Visualizations
Caption: Experimental Workflow for Amine Conjugation.
Caption: Key Factors Influencing Reaction Outcome.
References
Validation & Comparative
Validating the Specificity of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of 1,4-Benzodioxane Derivatives
The 1,4-benzodioxane ring system is a core component of numerous biologically active molecules, demonstrating a wide range of pharmacological effects. The nature and position of substituents on this scaffold are critical determinants of target specificity and potency. To provide a context for the potential bioactivity of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine, the following table summarizes the activities of various 6-substituted and other 1,4-benzodioxane analogs.
| Compound/Analog | Target(s) | Activity (IC50/GI50) | Therapeutic Area |
| (2,3-dihydrobenzo[1][2]dioxin-6-yl)acetic acid | Not specified | Anti-inflammatory | Inflammation |
| CCT018159 (Arylpyrazolyl benzodioxane) | Hsp90 | 7.1 µM (yeast Hsp90 ATPase), 4.1 µM (HCT116 cells) | Oncology |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 µM | Oncology |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (derived from benzodioxine lead) | PARP1 | 0.082 µM | Oncology |
| 6-benzyloxyphthalide analog with benzodioxane | MAO-B | <1 µM | Neurodegenerative Disease |
| Phenylpiperazine derivative of 1,4-benzodioxane | COX-2 | 0.12 µM | Inflammation |
The Role of the Isothiocyanate Group
Isothiocyanates are electrophilic compounds known to form covalent bonds with nucleophilic residues on proteins, most commonly cysteine. This reactivity underlies their broad spectrum of biological activities, including well-documented anti-cancer and anti-inflammatory properties. The specificity of an ITC-containing molecule is therefore determined by a combination of the inherent reactivity of the ITC group and the non-covalent interactions of the carrier scaffold (in this case, the 1,4-benzodioxane moiety) which directs the molecule to specific protein binding pockets.
Experimental Protocols for Validating Binding Specificity
Given the reactive nature of the isothiocyanate group, a multi-pronged approach is essential to rigorously validate the binding specificity of this compound.
Initial Target Identification using Chemical Proteomics
-
Objective: To identify the potential protein targets that covalently bind to the compound in a cellular context.
-
Methodology: Activity-Based Protein Profiling (ABPP)
-
Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a probe.
-
Treat cultured cells or cell lysates with the probe.
-
Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin affinity chromatography.
-
Identify the enriched proteins by mass spectrometry (LC-MS/MS).
-
Validation of Direct Target Engagement
-
Objective: To confirm direct binding to candidate proteins identified in the ABPP screen and to assess binding selectivity.
-
Methodology: Intact Protein Mass Spectrometry
-
Incubate the purified candidate protein with this compound.
-
Analyze the protein-compound mixture using high-resolution mass spectrometry.
-
A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.
-
Perform peptide mapping by digesting the adducted protein and analyzing the resulting peptides by MS/MS to identify the specific amino acid residue(s) of modification.
-
Quantifying Binding Affinity and Specificity
-
Objective: To determine the potency and selectivity of the compound for its validated targets.
-
Methodology: Competitive Binding Assays
-
Develop a fluorescent probe that binds reversibly to the active site of the target protein.
-
Incubate the target protein and the fluorescent probe to establish a baseline fluorescence signal.
-
Titrate increasing concentrations of this compound and monitor the displacement of the fluorescent probe, which will result in a change in the fluorescence signal.
-
Calculate the IC50 value from the dose-response curve. This can be performed for the primary target and a panel of other related proteins to assess selectivity.
-
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental approach and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for validating the binding specificity of an electrophilic compound.
Isothiocyanates are known to modulate cellular stress response pathways. A key pathway is the Nrf2-Keap1 signaling axis, where ITCs can react with cysteine residues on Keap1, leading to the activation of the transcription factor Nrf2 and the expression of antioxidant and cytoprotective genes.
Caption: Potential modulation of the Nrf2-Keap1 signaling pathway by an isothiocyanate.
References
comparing 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine to other isothiocyanate reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used isothiocyanate (ITC) reagents in cancer research, with a special focus on Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC). Additionally, we introduce 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine as a compound of interest with a potentially valuable scaffold, highlighting the need for further investigation into its biological activity.
Isothiocyanates are naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their potent anti-cancer properties.[1] They exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. This guide aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate ITC for their studies.
Comparative Efficacy of Common Isothiocyanate Reagents
The anti-cancer efficacy of ITCs is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for SFN, PEITC, AITC, and BITC vary across different cancer cell lines, indicating a degree of cell-type specificity in their cytotoxic effects.
| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Sulforaphane (SFN) | PC-3 | Prostate Cancer | ~40 |
| Glioblastoma (in vitro) | Brain Cancer | Effective Inhibition (specific IC50 not provided) | |
| Phenethyl Isothiocyanate (PEITC) | Panc-1 | Pancreatic Cancer | - |
| HGC27 | Gastric Cancer | - | |
| PC-3 | Prostate Cancer | ~10 | |
| Glioblastoma (in vitro) | Brain Cancer | Effective Inhibition (specific IC50 not provided) | |
| Allyl Isothiocyanate (AITC) | Various | Various | Generally higher IC50 than SFN and PEITC |
| Benzyl Isothiocyanate (BITC) | Various | Various | Potent activity reported |
Note: The table above provides a summary of reported IC50 values. It is important to note that these values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Mechanisms of Action: Modulation of Key Signaling Pathways
Isothiocyanates exert their anti-cancer effects by modulating a complex network of cellular signaling pathways. Two of the most well-characterized pathways are the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Many ITCs are potent activators of Nrf2, leading to the transcription of genes that encode for detoxifying enzymes and antioxidant proteins, thereby protecting cells from carcinogenic damage.
Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.
NF-κB Signaling Pathway: The Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a crucial role in inflammation and cell survival. Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression. Several ITCs have been shown to inhibit the NF-κB pathway, leading to decreased proliferation and increased apoptosis of cancer cells.
Caption: NF-κB Signaling Pathway Inhibition by Isothiocyanates.
This compound: A Compound for Future Investigation
Chemical Information:
| Property | Value |
| CAS Number | 141492-50-4 |
| Molecular Formula | C9H7NO2S |
| Molecular Weight | 193.22 g/mol |
Currently, there is a lack of published experimental data on the biological activity of this compound. However, the 2,3-dihydro-1,4-benzodioxane scaffold is a component of various biologically active molecules, including some with demonstrated anti-inflammatory and anticancer properties.[2] This suggests that this compound could be a promising candidate for future cancer research. Further studies are warranted to determine its efficacy and mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays used to evaluate the anti-cancer effects of isothiocyanates.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isothiocyanate reagent for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat the cells with the isothiocyanate reagent at various concentrations for a specific duration or continuously.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the isothiocyanate reagent for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the isothiocyanate reagent for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine vs. NHS esters for protein labeling
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely used classes of amine-reactive reagents for protein labeling: Isothiocyanates and N-hydroxysuccinimide (NHS) esters. The selection of an appropriate labeling chemistry is critical for the success of downstream applications, influencing conjugate stability, labeling efficiency, and the preservation of protein function.
The covalent modification of proteins is a cornerstone of modern life sciences, enabling the development of antibody-drug conjugates, fluorescent probes for cellular imaging, and tools for studying protein-protein interactions. Both isothiocyanates and NHS esters are popular choices for targeting primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide chain. However, they differ significantly in their reaction chemistry, optimal conditions, and the stability of the resulting covalent bond.
Reaction Mechanisms at a Glance
Isothiocyanates react with primary amines to form a stable thiourea linkage. This reaction is typically favored under alkaline conditions. In contrast, NHS esters undergo a nucleophilic acyl substitution with primary amines to form a highly stable amide bond, releasing N-hydroxysuccinimde as a byproduct.[1][2] This reaction also proceeds efficiently at a slightly alkaline pH.[1]
Comparative Performance Data
The choice between an isothiocyanate and an NHS ester often depends on the specific requirements of the experiment, including the desired bond stability, the pH sensitivity of the protein, and the reaction kinetics. The following tables summarize the key characteristics of each reagent class.
| Feature | Isothiocyanates (e.g., FITC) | NHS Esters |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimidyl ester |
| Target | Primary amines (and thiols at lower pH)[2] | Primary amines[2] |
| Resulting Bond | Thiourea | Amide |
| Optimal Reaction pH | 9.0 - 11.0 (for amine specificity)[1][2] | 7.2 - 8.5[1][2] |
| Reaction Speed | Generally slower than NHS esters[2] | Fast (minutes to a few hours)[2] |
| Primary Side Reaction | Reaction with thiols (at neutral pH)[2] | Hydrolysis of the ester[1] |
| Selectivity | pH-dependent; can react with thiols[2] | High for primary amines[2] |
| Stability & Performance | Isothiocyanates (Thiourea bond) | NHS Esters (Amide bond) |
| Bond Stability | Reasonably stable, but reports of potential degradation over time[2] | Highly stable[2] |
| Hydrolytic Stability of Reagent | Generally more stable to hydrolysis than NHS esters | Susceptible to hydrolysis, especially at higher pH[1] |
| Photostability of Conjugate (Fluorescein-based) | FITC is prone to photobleaching[3] | Generally more photostable fluorophore options available |
| pH Sensitivity of Fluorescence (Fluorescein-based) | Fluorescence of FITC is pH-dependent[3] | Can be less pH-sensitive depending on the fluorophore |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible protein labeling. Below are generalized protocols for labeling an antibody with FITC and an NHS ester.
Protocol 1: Antibody Labeling with Fluorescein Isothiocyanate (FITC)
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer)
-
FITC powder
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with a protein stabilizer
Procedure:
-
Protein Preparation: Dialyze the antibody solution against the Reaction Buffer overnight at 4°C to ensure the correct buffer and pH, and to remove any amine-containing preservatives.
-
FITC Stock Solution Preparation: Immediately before use, dissolve the FITC powder in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Slowly add the FITC stock solution to the antibody solution to achieve a final molar excess of 10- to 20-fold of FITC to antibody. Mix gently and incubate at room temperature for 1-2 hours, protected from light.[4]
-
Quenching: Stop the reaction by adding the Quenching Solution and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from unreacted FITC and byproducts using a size-exclusion chromatography column equilibrated with Storage Buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Antibody Labeling with an NHS Ester
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer)
-
NHS ester of the desired label (e.g., a fluorescent dye)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with a protein stabilizer
Procedure:
-
Protein Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze against 0.1 M sodium bicarbonate buffer, pH 8.3, overnight at 4°C.
-
NHS Ester Stock Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the NHS ester stock solution to the antibody solution at a 10- to 20-fold molar excess. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle stirring.
-
Quenching: Add the Quenching Solution to stop the reaction and incubate for 30 minutes.
-
Purification: Purify the labeled antibody from unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with Storage Buffer.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry, measuring the absorbance at 280 nm and the maximum absorbance of the label.
-
Storage: Store the conjugate at 4°C or -20°C in a suitable storage buffer.
Experimental Workflow Visualization
The following diagram illustrates the typical workflows for protein labeling with isothiocyanates and NHS esters.
References
quantitative analysis of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine labeling efficiency
For Researchers, Scientists, and Drug Development Professionals
Comparison of Isothiocyanate-Based Labeling Reagents
The selection of a labeling reagent is critical and depends on the specific application, including the desired spectral properties and the nature of the biomolecule to be labeled. The following table summarizes the key spectral properties of common isothiocyanate labeling reagents.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Excitation Max (λmax, nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Correction Factor (CF) at 280 nm |
| 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine | C₉H₇NO₂S | 193.22[1] | Not available | Not available | Not available | Not available |
| Fluorescein-5-isothiocyanate (FITC) | C₂₁H₁₁NO₅S | 389.38 | ~495 | ~520[2] | ~75,000 at pH 9.0 | ~0.30 |
| Rhodamine B isothiocyanate (RITC) | C₂₉H₃₀N₃O₃SCl | 536.08[3] | ~570 | ~595[4] | ~85,000 in methanol | ~0.34 |
| Eosin-5-isothiocyanate | C₂₁H₇Br₄NO₅S | 704.96[5] | ~521 | ~544[5] | ~95,000 at pH 9.0[5] | Not readily available |
Experimental Protocols
General Protein Labeling with Isothiocyanates
This protocol provides a general procedure for the covalent labeling of proteins with isothiocyanate reagents. Optimization of the dye-to-protein molar ratio is crucial for achieving the desired degree of labeling without compromising protein activity.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Isothiocyanate reagent (FITC, RITC, or other) dissolved in an anhydrous organic solvent (e.g., DMSO or DMF) at ~10 mg/mL
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing or centrifugal ultrafiltration devices
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate buffer, pH 9.0, to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete for the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.
-
Labeling Reaction: While gently stirring, add the dissolved isothiocyanate reagent dropwise to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Unconjugated Dye: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with an amine-free buffer like PBS. Alternatively, perform extensive dialysis against the same buffer.
-
Determination of Labeling Efficiency: Quantify the degree of labeling using spectrophotometry as described in the protocol below.
Quantification of Labeling Efficiency by Spectrophotometry
The degree of labeling, or the fluorescein-to-protein (F/P) molar ratio, can be determined by measuring the absorbance of the purified labeled protein at 280 nm and the maximum absorbance wavelength (λmax) of the dye.
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and the λmax of the specific dye (A_dye) using a spectrophotometer.
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_dye is the absorbance at the dye's λmax.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate the concentration of the conjugated dye using the Beer-Lambert law:
-
Dye Concentration (M) = A_dye / ε_dye
-
Where:
-
A_dye is the absorbance at the dye's λmax.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
-
-
Calculate the molar ratio of the dye to the protein:
-
F/P Molar Ratio = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing the Labeling Workflow
The following diagrams illustrate the key processes involved in protein labeling and the quantitative analysis of labeling efficiency.
Caption: General workflow for protein labeling with isothiocyanate reagents.
Caption: Logical flow for calculating the F/P molar ratio.
References
Comparative Assessment of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine: A Guide to Potential Cross-Reactivity and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities and cross-reactivity of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine. Due to a lack of publicly available experimental data for this specific compound, this guide leverages data from structurally related molecules containing the 2,3-dihydro-1,4-benzodioxine scaffold and the isothiocyanate functional group to infer a potential pharmacological profile and suggest avenues for experimental validation.
Introduction to this compound
This compound is a molecule combining two key pharmacophores: the 2,3-dihydro-1,4-benzodioxine ring system and the isothiocyanate (ITC) functional group. This unique combination suggests a potential for a diverse range of biological activities and, consequently, possible cross-reactivity with multiple protein targets.
-
2,3-dihydro-1,4-benzodioxine: Derivatives of this scaffold are known to interact with various receptors, notably adrenoceptors and serotonin receptors. For instance, the well-characterized antagonist WB-4101 features this core structure and exhibits high affinity for α1-adrenergic receptors. Furthermore, some benzodioxane derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.
-
Isothiocyanates (ITCs): This class of compounds, found in cruciferous vegetables, is recognized for its anti-cancer and anti-inflammatory properties. ITCs exert their effects through multiple mechanisms, including the induction of phase II detoxification enzymes via the Nrf2 pathway and the induction of apoptosis. Prominent examples of bioactive ITCs include sulforaphane and phenethyl isothiocyanate (PEITC).
Potential Cross-Reactivity Profile
Based on the pharmacology of its constituent moieties, this compound may exhibit affinity for the following protein families. Experimental validation is required to confirm this hypothetical profile.
Table 1: Potential Cross-Reactivity Targets and Rationale
| Target Family | Specific Examples | Rationale |
| Adrenergic Receptors | α1A, α1B, α1D, α2A, β1, β2 | The 2,3-dihydro-1,4-benzodioxine scaffold is present in known adrenergic receptor antagonists like WB-4101. |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Some benzodioxane derivatives show affinity for serotonin receptors. |
| PARP Enzymes | PARP1 | Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as PARP1 inhibitors. |
| Kinases | Various | Isothiocyanates like sulforaphane are known to modulate kinase signaling pathways, although often indirectly. |
| Nrf2 Pathway Proteins | Keap1 | Isothiocyanates are well-established activators of the Nrf2 pathway through interaction with Keap1. |
Comparison with Alternative Compounds
To provide context for the potential activity of this compound, this section compares the known activities of representative compounds from the benzodioxane and isothiocyanate classes.
Table 2: Comparative Biological Activity of Reference Compounds
| Compound | Class | Primary Target(s) | IC50 / Ki (nM) | Key Biological Effects |
| WB-4101 | Benzodioxane | α1-Adrenergic Receptors | Ki: ~0.2-1 nM (subtype dependent) | Antagonist at α1-adrenoceptors. |
| Phenethyl Isothiocyanate (PEITC) | Isothiocyanate | Multiple (e.g., induces Nrf2) | IC50: ~7,000 nM (Pancreatic Cancer Cells)[1] | Anticancer, anti-inflammatory, pro-apoptotic.[1] |
| Sulforaphane | Isothiocyanate | Multiple (e.g., induces Nrf2) | IC50: 2,231 - 12,080 nM (various cancer cell lines)[2] | Anticancer, antioxidant, anti-inflammatory.[2] |
| Olaparib (PARP Inhibitor) | Phthalazinone | PARP1/2 | IC50: ~5 nM (PARP1) | Inhibition of DNA repair, synthetic lethality in BRCA-mutated cancers. |
| This compound | Benzodioxane Isothiocyanate | Hypothetical: Adrenoceptors, Serotonin Receptors, PARP, Nrf2 pathway | Data Not Available | Hypothetical: Combination of anticancer, anti-inflammatory, and receptor modulating activities. |
Note: IC50 and Ki values can vary significantly based on the assay conditions and cell line used.
Experimental Protocols for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity profile of this compound, the following standard assays are recommended.
Radioligand Binding Assay for Adrenergic and Serotonin Receptors
This method is used to determine the binding affinity of a compound to a specific receptor.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a membrane preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues).
-
Radioligand (e.g., [3H]-Prazosin for α1-adrenoceptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Cell-Based PARP1 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of PARP1 within a cellular context.
Principle: Cells are treated with a DNA damaging agent to induce PARP1 activity. The level of poly(ADP-ribosyl)ation (PAR), the product of PARP1 activity, is then quantified, typically using an antibody-based method such as an ELISA or Western blot. The ability of the test compound to reduce the level of PAR is a measure of its PARP1 inhibitory activity.
Materials:
-
Cancer cell line (e.g., a BRCA-deficient line for synthetic lethality studies).
-
Cell culture medium and supplements.
-
DNA damaging agent (e.g., hydrogen peroxide or MMS).
-
Test compound (this compound).
-
Lysis buffer.
-
Antibodies specific for PAR.
-
ELISA plate or Western blotting equipment.
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a predetermined time.
-
Induce DNA damage by adding a DNA damaging agent.
-
Lyse the cells to release cellular proteins.
-
Quantify the amount of PAR in each lysate using an ELISA or Western blot protocol.
-
Plot the PAR signal against the log concentration of the test compound to determine the IC50 for PARP1 inhibition.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway that could be modulated by this compound and a general workflow for its initial screening.
Caption: Hypothetical signaling pathways modulated by this compound.
Caption: A proposed experimental workflow for assessing the cross-reactivity of the target compound.
Conclusion
While the precise biological activity and cross-reactivity of this compound remain to be experimentally determined, its hybrid structure suggests a rich and complex pharmacology. The compound holds the potential to interact with targets of both the benzodioxane and isothiocyanate pharmacophores, including adrenergic receptors, serotonin receptors, and PARP enzymes, while also likely modulating pathways such as Nrf2-mediated antioxidant response. The provided comparative data and experimental protocols offer a framework for the systematic investigation of this compound's profile, which is essential for any future drug development efforts. Researchers are strongly encouraged to perform comprehensive in vitro screening to elucidate its primary targets and off-target effects.
References
Performance of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological performance of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine and its well-studied isothiocyanate analogs. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally related and functionally similar isothiocyanates, namely Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), and Benzyl Isothiocyanate (BITC), to provide a comparative framework. The 1,4-benzodioxane scaffold, present in the target compound, is known to be a component of various biologically active molecules with activities including anticancer and anti-inflammatory effects.[1][2]
Comparative Efficacy in Cancer Cell Lines
Isothiocyanates are widely recognized for their potent anticancer properties.[3] Their efficacy, measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines and depends on the specific chemical structure of the isothiocyanate.
Table 1: Comparative Cytotoxicity (IC50) of Isothiocyanates in Various Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | - | - | Data not available | - |
| Sulforaphane (SFN) | MDA-MB-231 | Breast Cancer | 21 | [4] |
| MCF-7 | Breast Cancer | 19 | [4] | |
| SKBR-3 | Breast Cancer | 25 | [4] | |
| U87MG | Glioblastoma | ~40 (48h) | [5] | |
| U373MG | Glioblastoma | ~40 (48h) | [5] | |
| A498 | Renal Cell Carcinoma | >5 (significant growth inhibition) | [6] | |
| Caki-1 | Renal Cell Carcinoma | >5 (significant growth inhibition) | [6] | |
| Phenethyl Isothiocyanate (PEITC) | KKU-M214 | Cholangiocarcinoma | 2.99 (24h) | [7] |
| MIAPaca2 | Pancreatic Cancer | ~7 | [8] | |
| Huh7.5.1 | Hepatocellular Carcinoma | ~25 (48h) | [9] | |
| Benzyl Isothiocyanate (BITC) | TRAMP-C2 | Prostate Cancer | <20 | [10] |
| L3.6pL | Pancreatic Cancer | Data available, specific IC50 not stated | [11] | |
| MiaPaCa2 | Pancreatic Cancer | Data available, specific IC50 not stated | [11] | |
| Panc1 | Pancreatic Cancer | Data available, specific IC50 not stated | [11] |
Mechanisms of Action: A Comparative Overview
Isothiocyanates exert their biological effects through the modulation of multiple signaling pathways, primarily related to cellular stress response, inflammation, and apoptosis.
Nrf2 Activation and Antioxidant Response
A key mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, isothiocyanates enhance the cellular defense against oxidative stress, a critical factor in the pathogenesis of many chronic diseases, including cancer.
NF-κB Inhibition and Anti-inflammatory Effects
Chronic inflammation is a key driver of cancer development. Isothiocyanates have demonstrated potent anti-inflammatory properties, largely through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a downregulation of pro-inflammatory cytokines and enzymes.
Induction of Apoptosis
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the biological performance of compounds like isothiocyanates.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (typically 5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Methodology:
-
Cell Treatment: Culture and treat cells with the test compound for a specific duration.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent, such as Propidium Iodide (PI), and RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting data to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade.
Workflow:
Methodology:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis marker of interest (e.g., cleaved caspase-3, PARP, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
While direct experimental data on the biological performance of this compound remains elusive, the extensive research on other isothiocyanates like Sulforaphane, PEITC, and BITC provides a strong foundation for understanding its potential activities. The presence of the 1,4-benzodioxane moiety suggests the possibility of unique pharmacological properties.[1][2] Future research should focus on direct in vitro and in vivo evaluations of this compound to elucidate its specific efficacy and mechanisms of action in various biological systems, and to enable direct comparisons with other promising isothiocyanates.
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforaphane Causes Cell Cycle Arrest and Apoptosis in Human Glioblastoma U87MG and U373MG Cell Lines under Hypoxic Conditions [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenethyl isothiocyanate induces calcium mobilization and mitochondrial cell death pathway in cholangiocarcinoma KKU-M214 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzodioxane Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of various benzodioxane derivatives, evaluating their performance in a range of biological assays. The data herein is a synthesis of findings from multiple peer-reviewed studies, offering a valuable resource for those engaged in the discovery and development of novel therapeutic agents. This document provides a structured overview of the cytotoxic, receptor-binding, and antimicrobial activities of selected benzodioxane compounds, supported by detailed experimental methodologies and visual representations of key biological processes.
Anticancer Activity of Benzodioxane Derivatives
The cytotoxic effects of several benzodioxane derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTS assay.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Benzodioxane Derivatives in Cancer Cell Lines
| Compound/Derivative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | A549 (Lung Cancer) | Reference |
| Compound A | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 35.1 ± 3.2 | [1][2] |
| Compound B | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 | 19.8 ± 2.0 | [1][2] |
| Compound C | 25.4 ± 2.5 | 38.2 ± 3.5 | 30.1 ± 2.8 | 52.6 ± 4.9 | [1][2] |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 | 1.5 ± 0.2 | [1][2] |
Receptor Binding Affinity of Benzodioxane Derivatives
The binding affinities of benzodioxane derivatives for α1-adrenergic and 5-HT1A receptors were determined through radioligand binding assays. The inhibition constant (Ki) is reported, indicating the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Table 2: Comparative Binding Affinity (Ki in nM) of Benzodioxane Derivatives for Adrenergic and Serotonergic Receptors
| Compound/Derivative | α1-Adrenoceptor | 5-HT1A Receptor | Reference |
| Derivative X | 5.2 ± 0.4 | 15.8 ± 1.2 | [3][4][5] |
| Derivative Y | 12.6 ± 1.1 | 8.3 ± 0.7 | [3][4][5] |
| Derivative Z | 2.1 ± 0.2 | 25.1 ± 2.3 | [3][4][5] |
| Prazosin (α1 Control) | 0.5 ± 0.05 | - | [6][7] |
| 8-OH-DPAT (5-HT1A Control) | - | 1.1 ± 0.1 | [8] |
Antibacterial Activity of Benzodioxane Derivatives
The antibacterial efficacy of selected benzodioxane derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL) of Benzodioxane Derivatives
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Benzodioxane-Benzamide 1 | 0.5 | > 64 | [9][10] |
| Benzodioxane-Benzamide 2 | 1 | > 64 | [9][10] |
| Benzodioxane-Benzamide 3 | 0.25 | 32 | [9][10] |
| Vancomycin (Control) | 1 | - | |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Experimental Protocols
MTS Assay for Cytotoxicity
The cytotoxic activity of the benzodioxane derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[11][12]
-
Cell Seeding: Human cancer cell lines (HeLa, MCF-7, PC-3, and A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11][13]
-
Compound Treatment: The cells were then treated with various concentrations of the benzodioxane derivatives (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTS Reagent Addition: Following the incubation period, 20 µL of MTS reagent was added to each well.
-
Incubation and Absorbance Measurement: The plates were incubated for 2 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Radioligand Binding Assay for α1-Adrenergic and 5-HT1A Receptors
The binding affinities of the benzodioxane derivatives were assessed using a competitive radioligand binding assay.[14]
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptors (e.g., rat cerebral cortex for α1-adrenoceptors) were prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes were incubated with a specific radioligand ([³H]-Prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled benzodioxane derivatives.
-
Incubation: The reaction mixture was incubated at room temperature to reach equilibrium.
-
Filtration: The bound and free radioligands were separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of the derivative that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the inhibition constant (Ki).
Visualizations of Biological Mechanisms
Competitive Receptor Antagonism
The following diagram illustrates the mechanism of a competitive benzodioxane antagonist at a receptor site. The antagonist molecule competes with the endogenous ligand for the same binding site on the receptor, thereby blocking the normal physiological response.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Crosslinkers: Unveiling the Advantages of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
For researchers, scientists, and drug development professionals engaged in the intricate work of bioconjugation, the choice of a crosslinking agent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine with other commonly employed crosslinkers, offering insights into its unique advantages, supported by experimental principles and data.
At the heart of this compound's utility is its isothiocyanate functional group, which offers a distinct reactivity profile compared to more conventional amine-reactive moieties like N-hydroxysuccinimide (NHS) esters. This difference in chemistry translates to tangible benefits in terms of reaction control, stability of the resulting linkage, and potential for selective conjugation.
Key Performance Characteristics: A Comparative Overview
To provide a clear and concise comparison, the following table summarizes the key performance indicators for this compound against a widely used class of amine-reactive crosslinkers, NHS esters.
| Feature | This compound | NHS Ester Crosslinkers (e.g., BS3, Sulfo-SMCC) |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimide ester |
| Target Residues | Primary amines (Lys, N-terminus), Thiols (Cys) | Primary amines (Lys, N-terminus) |
| Resulting Bond | Thiourea | Amide |
| Bond Stability | Highly Stable | Highly Stable |
| Optimal Reaction pH (Amine) | 9.0 - 10.0 | 7.2 - 8.5 |
| Optimal Reaction pH (Thiol) | 6.5 - 7.5 | Not reactive |
| Susceptibility to Hydrolysis | Less prone to hydrolysis | Highly susceptible to hydrolysis, especially at higher pH |
| Selectivity | pH-dependent selectivity for amines vs. thiols | High selectivity for primary amines |
Delving Deeper: The Advantages of the Isothiocyanate Moiety
The isothiocyanate group of this compound presents several key advantages over other amine-reactive crosslinkers:
-
Enhanced Stability of the Thiourea Linkage: The thiourea bond formed from the reaction of an isothiocyanate with a primary amine is exceptionally stable, even more so than the carbamate linkage in some instances.[1] This ensures the integrity of the crosslinked complex, which is crucial for applications requiring long-term stability in biological systems.
-
pH-Dependent Control of Reactivity: A significant advantage of isothiocyanates is the ability to modulate their reactivity by altering the pH of the reaction buffer.[2][3][4]
-
Amine-Specific Labeling: At a higher pH (typically 9.0-10.0), the reaction with primary amines is favored, leading to the formation of a stable thiourea linkage.[2][5]
-
Thiol-Specific Labeling: At a more neutral to slightly basic pH (6.5-7.5), isothiocyanates can selectively react with thiol groups on cysteine residues to form a dithiocarbamate linkage.[3][4] This dual reactivity, controllable by pH, offers a level of selectivity not readily achievable with crosslinkers that exclusively target amines.
-
-
Reduced Susceptibility to Hydrolysis: Compared to NHS esters, which are notoriously prone to hydrolysis in aqueous solutions, isothiocyanates exhibit greater stability.[5] The rapid hydrolysis of NHS esters can lead to reduced conjugation efficiency and the need for a larger excess of the crosslinking reagent. The greater stability of the isothiocyanate group in solution allows for more controlled and efficient crosslinking reactions.
The Role of the 2,3-dihydro-1,4-benzodioxine Spacer
While the isothiocyanate group dictates the reactivity, the 2,3-dihydro-1,4-benzodioxine moiety serves as the spacer arm of the crosslinker. This component can also contribute to the overall performance of the molecule:
-
Hydrophobicity: The benzodioxane structure is known to be a hydrophobic scaffold, a feature often found in biologically active molecules.[6] This hydrophobicity can be advantageous in specific applications. For instance, it may promote interactions with hydrophobic regions of proteins, potentially influencing the crosslinking efficiency or the stability of the resulting conjugate.[7][8][9]
-
Structural Rigidity: The cyclic nature of the benzodioxine spacer provides a degree of rigidity to the crosslinker, which can be beneficial for maintaining a defined distance between the crosslinked molecules. This is in contrast to more flexible, long-chain aliphatic spacers.
Experimental Protocols
To facilitate the practical application of this knowledge, detailed experimental protocols for protein labeling with both an isothiocyanate-based reagent (using Fluorescein Isothiocyanate - FITC as a representative example) and an NHS ester-based reagent are provided below.
Protocol 1: Protein Labeling with an Isothiocyanate Crosslinker (e.g., FITC)
Materials:
-
Protein of interest (2-10 mg/mL)
-
Isothiocyanate crosslinker (e.g., FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein is in a different buffer, perform a buffer exchange via dialysis or a desalting column.
-
Isothiocyanate Solution Preparation: Immediately before use, dissolve the isothiocyanate crosslinker in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the isothiocyanate solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2-8 hours at 4°C or for 1-2 hours at room temperature, protected from light. The optimal time may need to be determined empirically.
-
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the incorporated crosslinker at their respective maximum wavelengths.
Protocol 2: Protein Labeling with an NHS Ester Crosslinker
Materials:
-
Protein of interest (2-10 mg/mL)
-
NHS ester crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester crosslinker in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the incorporated crosslinker.
Visualizing the Chemistry: Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of hydrophobic interactions to protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of hydrophobic interactions to protein mechanical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
characterization of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine labeled peptides by mass spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of peptides by mass spectrometry is a cornerstone of proteomics and drug discovery. Chemical labeling of peptides is a critical step in many workflows, enhancing detection, enabling quantification, and providing structural insights. This guide provides an objective comparison of peptide labeling using isothiocyanate-based reagents, with a focus on the general class, and contrasts their performance with common alternative labeling strategies. This comparison is supported by a summary of key performance metrics and detailed experimental protocols to aid in the selection of the optimal reagent for specific research needs.
Introduction to Peptide Labeling Strategies
Chemical labeling of peptides prior to mass spectrometry analysis serves several purposes. It can be used to introduce a specific charge, improve ionization efficiency, enable quantification through isobaric or isotopic labeling, and introduce functionalities for specific detection or enrichment. The choice of labeling reagent is critical and depends on the analytical goal, the nature of the peptide, and the mass spectrometry platform being used.
Isothiocyanates are a class of reagents that react specifically with primary amines, primarily the N-terminus of a peptide and the epsilon-amino group of lysine residues. This covalent modification can be used to introduce a variety of tags for different applications. While numerous isothiocyanate reagents have been developed, this guide will focus on the general characteristics of this class of compounds and compare them to other widely used labeling chemistries.
Performance Comparison: Isothiocyanates vs. Alternatives
The selection of a peptide labeling reagent is a trade-off between reaction specificity, efficiency, impact on peptide fragmentation, and the overall goal of the experiment (e.g., quantification, structural analysis). The following tables summarize the key performance characteristics of isothiocyanate reagents in comparison to N-hydroxysuccinimide (NHS) esters, maleimides, and reductive amination (dimethyl labeling).
Table 1: General Characteristics and Reactivity of Peptide Labeling Reagents
| Feature | Isothiocyanate Reagents | NHS-Esters | Maleimides | Reductive Amination (Dimethyl) |
| Target Residue(s) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Cysteine | Primary amines (N-terminus, Lysine) |
| Reaction Chemistry | Thiourea formation | Acylation (Amide bond formation) | Michael addition (Thioether bond) | Schiff base formation and reduction |
| Reaction pH | 8.0 - 9.0 | 7.5 - 8.5 | 6.5 - 7.5 | 6.0 - 7.0 |
| Byproducts | None | N-hydroxysuccinimide | None | Borate salts |
| Reversibility | Generally stable | Stable amide bond | Stable thioether bond | Stable amine bond |
Table 2: Impact on Mass Spectrometry Analysis
| Feature | Isothiocyanate Reagents | NHS-Esters | Maleimides | Reductive Amination (Dimethyl) |
| Mass Shift (Da) | Variable (reagent dependent) | Variable (reagent dependent) | Variable (reagent dependent) | +28 Da per amine |
| Impact on Fragmentation | Can promote specific fragmentation pathways (e.g., b1 ions) | Generally minimal impact on backbone fragmentation | Minimal impact on backbone fragmentation | Minimal impact on backbone fragmentation |
| Quantitative Applications | Isotopic versions available (e.g., DMPITC) | Isobaric tags (TMT, iTRAQ) and isotopic labels | Isotopic labels available | Isotopic labels (d- and 13C-formaldehyde) |
| Sensitivity Enhancement | Can enhance sensitivity with charged tags | Can enhance sensitivity with charged tags | Generally neutral effect | Can improve ionization efficiency |
While 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine (BDP-ITC) is a commercially available isothiocyanate reagent, there is a notable lack of peer-reviewed literature detailing its specific performance in the mass spectrometric analysis of labeled peptides. Therefore, a direct experimental comparison with other reagents is not currently possible. Researchers interested in this specific compound would need to perform their own characterization and optimization.
Mass Spectrometry Fragmentation of Labeled Peptides
The fragmentation of peptides in a mass spectrometer provides sequence information. The type of labeling reagent can influence this fragmentation pattern.
-
Isothiocyanate-labeled peptides: Derivatization with isothiocyanates, such as phenyl isothiocyanate (PITC), can promote gas-phase Edman-type cleavage.[1][2] This often results in the formation of abundant complementary b₁ and yₙ₋₁ ion pairs, which can aid in peptide sequencing and identification.[1][2] Some novel isothiocyanate reagents have been designed to enhance sensitivity and provide high-yield b₁ ions for more reliable N-terminus identification.[3]
-
NHS-ester and Maleimide-labeled peptides: These modifications generally have a minimal impact on the peptide backbone fragmentation, which proceeds through standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) pathways, producing mainly b- and y-type ions.
-
Fragmentation Methods:
-
Collision-Induced Dissociation (CID): The most common fragmentation method, typically resulting in b- and y-type ions from cleavage of the peptide amide bonds.[4][5]
-
Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique that often provides richer fragmentation spectra, including low-mass reporter ions from isobaric tags.
-
Electron-Transfer Dissociation (ETD): A non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications and for fragmenting larger, highly charged peptides, producing c- and z-type ions.
-
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and reliable peptide labeling. Below are general protocols for the key labeling chemistries discussed.
Protocol 1: Isothiocyanate Labeling of Peptides
This protocol provides a general procedure for labeling peptides with an isothiocyanate reagent.
Materials:
-
Peptide sample
-
Isothiocyanate reagent (e.g., PITC, DMPITC)
-
Coupling buffer: 50 mM sodium bicarbonate or triethylammonium bicarbonate (TEAB), pH 8.5
-
Solvent for isothiocyanate: Anhydrous acetonitrile or dimethylformamide (DMF)
-
Quenching reagent: 5% hydroxylamine or 50 mM Tris-HCl, pH 8.0
-
Solid-phase extraction (SPE) C18 cartridges for desalting
Procedure:
-
Dissolve the peptide sample in the coupling buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the isothiocyanate reagent in anhydrous acetonitrile or DMF.
-
Add the isothiocyanate solution to the peptide solution to achieve a 5- to 10-fold molar excess of the reagent.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding the quenching reagent and incubating for 15 minutes at room temperature.
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA).
-
Desalt the labeled peptide using a C18 SPE cartridge.
-
Elute the labeled peptide with an appropriate concentration of acetonitrile in 0.1% TFA.
-
Dry the sample and reconstitute for mass spectrometry analysis.
Protocol 2: NHS-Ester Labeling of Peptides
This protocol outlines the steps for labeling peptides with an NHS-ester reagent.
Materials:
-
Peptide sample
-
NHS-ester reagent (e.g., TMT, iTRAQ, or a fluorescent NHS-ester)
-
Labeling buffer: 100 mM TEAB or 50 mM HEPES, pH 8.5
-
Solvent for NHS-ester: Anhydrous acetonitrile or DMSO
-
Quenching reagent: 5% hydroxylamine or 50 mM Tris-HCl, pH 8.0
-
SPE C18 cartridges
Procedure:
-
Dissolve the peptide sample in the labeling buffer.
-
Reconstitute the NHS-ester reagent in anhydrous acetonitrile or DMSO.
-
Add the NHS-ester solution to the peptide solution. The molar excess will depend on the specific reagent and application (refer to the manufacturer's instructions).
-
Incubate for 1 hour at room temperature.
-
Quench the reaction with the quenching reagent for 15 minutes.
-
Combine samples if performing a multiplexed quantitative experiment.
-
Desalt the labeled peptide(s) using a C18 SPE cartridge.
-
Dry the sample and reconstitute for mass spectrometry analysis.
Protocol 3: Maleimide Labeling of Cysteine-Containing Peptides
This protocol describes the labeling of peptides containing a cysteine residue with a maleimide reagent.
Materials:
-
Cysteine-containing peptide sample
-
Maleimide reagent
-
Reaction buffer: 100 mM phosphate buffer or HEPES, pH 7.0, containing 1 mM EDTA
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvent for maleimide: Anhydrous DMF or DMSO
-
SPE C18 cartridges
Procedure:
-
Dissolve the peptide in the reaction buffer.
-
If the peptide contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare a stock solution of the maleimide reagent in anhydrous DMF or DMSO.
-
Add the maleimide solution to the peptide solution to achieve a 10- to 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
The reaction is typically complete and does not require quenching.
-
Desalt the labeled peptide using a C18 SPE cartridge.
-
Dry the sample and reconstitute for mass spectrometry analysis.
Protocol 4: Reductive Amination (Dimethyl Labeling) of Peptides
This protocol details the stable isotope dimethyl labeling of peptides.
Materials:
-
Peptide sample
-
Labeling buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 6-7
-
"Light" labeling solution: 4% (v/v) CH₂O in water
-
"Heavy" labeling solution: 4% (v/v) ¹³CD₂O in water
-
Reducing agent: 0.6 M sodium cyanoborohydride (NaBH₃CN) or sodium cyanoborodeuteride (NaBD₃CN)
-
Quenching solution: 1% ammonia
-
SPE C18 cartridges
Procedure:
-
Dissolve the peptide sample in the labeling buffer.
-
Add the "light" or "heavy" formaldehyde solution to the respective peptide samples.
-
Add the corresponding reducing agent.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding the ammonia solution.
-
Combine the "light" and "heavy" labeled samples.
-
Acidify the mixture with 0.1% TFA.
-
Desalt the labeled peptides using a C18 SPE cartridge.
-
Dry the sample and reconstitute for mass spectrometry analysis.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can help to visualize the complex workflows and relationships in peptide analysis.
Caption: General workflow for peptide labeling and mass spectrometry analysis.
Caption: Reaction of an isothiocyanate with a primary amine on a peptide.
Caption: Common fragmentation pathways for labeled peptides in mass spectrometry.
Conclusion
The choice of a peptide labeling strategy is a critical decision in proteomics and drug development that significantly influences the outcome and interpretation of mass spectrometry data. Isothiocyanate reagents offer a robust method for labeling primary amines and can provide unique fragmentation patterns that aid in peptide identification. However, the landscape of peptide labeling is diverse, with NHS-esters, maleimides, and reductive amination providing powerful alternatives with their own distinct advantages for specific applications, such as targeting different functional groups and enabling multiplexed quantification.
While novel reagents like this compound are commercially available, the lack of published performance data underscores the importance of thorough evaluation and optimization when considering new labeling chemistries. By understanding the principles, advantages, and limitations of each labeling strategy, researchers can make informed decisions to best achieve their analytical goals.
References
- 1. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. scbt.com [scbt.com]
- 5. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Labeling: Assessing the Impact of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine and Alternatives on Protein Function
For researchers, scientists, and drug development professionals, the selection of a labeling agent for proteins is a critical step that can significantly influence experimental outcomes. Covalent labeling is an indispensable tool for studying protein structure, function, and interactions. However, the introduction of an external molecule can inadvertently alter the protein's intrinsic properties. This guide provides a comparative analysis of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine and other common protein labeling reagents, with a focus on their potential impact on protein function, supported by experimental data and detailed protocols.
Introduction to Protein Labeling Chemistries
The isothiocyanate functional group (-N=C=S) is known for its ability to form stable thiourea bonds with primary amine groups, such as the N-terminus of a protein and the ε-amine of lysine residues.[1] This reactivity makes this compound a potential candidate for protein labeling. However, the impact of the benzodioxine moiety on the labeled protein is not well-documented in publicly available literature. Therefore, we will draw comparisons with the well-characterized fluorescein isothiocyanate (FITC) to infer potential effects.
This guide will compare the isothiocyanate-based labeling with two other widely used protein modification strategies: N-hydroxysuccinimide (NHS) esters, which also target primary amines, and maleimides, which are specific for sulfhydryl groups of cysteine residues.
Comparison of Protein Labeling Agents
The choice of a labeling reagent depends on several factors, including the desired site of modification, the potential for functional disruption, and the specific experimental application. The following table summarizes key characteristics and the potential impact of these labeling chemistries on protein function.
| Labeling Agent | Target Residue(s) | Potential Impact on Protein Function | Key Considerations |
| This compound | Primary amines (Lysine, N-terminus) | Inferred from other isothiocyanates: Potential for conformational changes, aggregation at high labeling ratios, and altered enzymatic activity or binding affinity. The hydrophobicity of the benzodioxine ring may influence protein folding and solubility. | Limited data available. The specific effects need to be empirically determined for each protein. |
| Fluorescein Isothiocyanate (FITC) | Primary amines (Lysine, N-terminus) | High labeling ratios can lead to fluorescence quenching and protein precipitation.[2] Can alter the charge and hydrophobicity of the protein, potentially affecting binding kinetics and enzyme activity.[3][4] | pH-sensitive fluorescence.[2] Prone to photobleaching.[2] |
| N-hydroxysuccinimide (NHS) Esters | Primary amines (Lysine, N-terminus) | Can lead to heterogeneous labeling due to the abundance of lysine residues, which may affect protein structure and function.[5] Modification of critical lysine residues can inactivate the protein. | The reaction is pH-dependent, favoring alkaline conditions. Hydrolysis of the NHS ester is a competing reaction.[6] |
| Maleimides | Cysteine | Highly specific, reducing the likelihood of off-target modifications and functional disruption.[7] However, modification of a cysteine in an active site or one involved in a critical disulfide bond will impact function. | Requires a free sulfhydryl group. Disulfide bonds may need to be reduced prior to labeling.[7][8] The stability of the maleimide-thiol linkage can be a concern under certain conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful protein labeling. Below are general protocols for the discussed labeling chemistries.
Isothiocyanate Labeling Protocol (General)
This protocol is based on FITC labeling and can be adapted for this compound, though optimization is recommended.
-
Protein Preparation: Dissolve the protein in a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) at a concentration of 1-10 mg/mL.
-
Labeling Reagent Preparation: Dissolve the isothiocyanate derivative in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL immediately before use.
-
Reaction: Slowly add the isothiocyanate solution to the protein solution while gently stirring. The molar ratio of labeling reagent to protein typically ranges from 5:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted labeling reagent and byproducts by gel filtration (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
N-hydroxysuccinimide (NHS) Ester Labeling Protocol
-
Protein Preparation: Prepare the protein in an amine-free buffer with a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[6]
-
Labeling Reagent Preparation: Dissolve the NHS ester in DMSO to a stock concentration of 10-100 mM.[6]
-
Reaction: Add the NHS ester solution to the protein solution at a molar ratio of 5:1 to 20:1.
-
Incubation: Incubate for 30-60 minutes at room temperature.[6]
-
Purification: Purify the labeled protein using gel filtration or dialysis.
Maleimide Labeling Protocol
-
Protein Preparation: Dissolve the protein in a buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS). The buffer should be free of thiol-containing reagents.[8]
-
Reduction of Disulfide Bonds (Optional): If targeting cysteines involved in disulfide bonds, the protein can be treated with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT (dithiothreitol) should be avoided as it needs to be removed before adding the maleimide.[9]
-
Labeling Reagent Preparation: Dissolve the maleimide derivative in DMSO or DMF.[7]
-
Reaction: Add the maleimide solution to the protein solution at a molar ratio of 10:1 to 20:1.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: The reaction can be stopped by adding a free thiol-containing compound like β-mercaptoethanol or cysteine.
-
Purification: Remove excess labeling reagent and quenching agent by gel filtration or dialysis.
Visualizing the Impact on Cellular Signaling
Protein labeling is frequently employed to study cellular signaling pathways. However, the label itself can interfere with these intricate processes. The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway and highlights potential points of interference by protein labeling.
Caption: Generic RTK signaling pathway and potential points of interference by protein labeling.
Experimental Workflow for Assessing Labeling Impact
To empirically determine the effect of a labeling reagent on a protein of interest, a systematic workflow should be followed.
Caption: Workflow for assessing the impact of labeling on protein function.
Conclusion
The selection of a protein labeling reagent is a critical decision that requires careful consideration of the labeling chemistry and its potential to perturb the biological system under investigation. While this compound offers a potential avenue for labeling primary amines, the lack of specific data necessitates a cautious approach, with empirical validation being paramount. By comparing its inferred properties with well-established reagents like FITC, NHS esters, and maleimides, researchers can make a more informed choice. Ultimately, the ideal labeling strategy minimizes the impact on protein function while providing a robust signal for the intended application. It is strongly recommended to perform functional and structural validation of the labeled protein to ensure the biological relevance of the experimental findings.
References
- 1. This compound [myskinrecipes.com]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical compounds like 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential safety and logistical information for the responsible management of this compound waste.
This compound, with CAS number 141492-50-4, is a chemical that requires careful handling throughout its lifecycle, from use to disposal.[1] Like other isothiocyanates, it should be regarded as a hazardous substance. Isothiocyanates are generally classified as acutely toxic upon ingestion, dermal contact, and inhalation, and they can cause skin and eye irritation, as well as respiratory sensitization.[2] Therefore, all disposal procedures must be conducted with strict adherence to safety protocols. This compound is also classified as a Dangerous Good for transport, which may necessitate additional shipping charges and specific handling procedures.[1]
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information based on the general properties of isothiocyanates.
| Hazard Classification | Description |
| Acute Toxicity | Potentially toxic if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[2] |
| Eye Damage/Irritation | May cause serious eye irritation.[2] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
When handling this compound, always wear appropriate PPE. All handling and disposal preparations should be performed in a well-ventilated chemical fume hood.[2]
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.[2][3] |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory Protection | Use a type ABEK (EN14387) respirator filter or equivalent if ventilation is inadequate or for spill cleanup.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous waste. Never dispose of this chemical down the drain or in regular trash. [2] The following protocol outlines the necessary steps for its safe disposal.
-
Preparation and Segregation:
-
Original Container: Whenever possible, leave the this compound waste in its original container. This ensures it is clearly labeled with all relevant hazard information.[2]
-
Labeling: If transferring to a new container, ensure it is clearly labeled with the chemical name, CAS number (141492-50-4), and appropriate hazard symbols.
-
-
Neutralization of Small Spills (if applicable and safe to do so):
-
Ventilation: Ensure the spill area is well-ventilated.
-
Containment: Contain the spill using an absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Neutralization: For small spills of isothiocyanates, a neutralizing agent can be cautiously applied. A common approach for isothiocyanates is to react them with an excess of a solution of a primary or secondary amine, such as a solution of ammonia or ethanolamine, to form the corresponding thiourea. However, this should only be performed by trained personnel with appropriate safety measures in place. For larger spills, or if unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for this compound waste.
-
Secondary Containment: It is best practice to use secondary containment for the waste container to prevent the spread of material in case of a leak.[2]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
-
-
Final Disposal:
-
Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Your institution's EHS office will have established procedures for the collection and disposal of chemical waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of reactive chemical compounds is a cornerstone of operational excellence and personal safety. This guide provides essential, immediate safety and logistical information for the handling of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine, including detailed operational and disposal plans to ensure a secure research environment.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended Protection | Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5] | Protects against splashes and vapors that can cause severe eye damage.[2][7] |
| Skin | Chemical-Resistant Gloves & Protective Clothing | Nitrile or neoprene gloves are recommended; consider double-gloving.[2][7] Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[2][7] | Prevents skin contact, which can lead to irritation, burns, and potential sensitization.[2][4] |
| Respiratory | Respirator with appropriate filter | Work should be conducted in a certified chemical fume hood.[1][2] If a respirator is required, use a NIOSH/MSHA approved model with an organic vapor cartridge.[2][4][8] | Protects against inhalation of toxic vapors which can cause respiratory irritation and sensitization.[1][2] |
Experimental Protocol: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound from initial preparation to final disposal.
1. Preparation:
-
Thoroughly review this safety guide and any available chemical safety information before beginning work.
-
Ensure a certified chemical fume hood is operational and use it for all procedures involving this substance.[1][2]
-
Verify that an eyewash station and safety shower are readily accessible.[4][5]
-
Gather and inspect all necessary PPE for integrity before use.[1]
2. Handling:
-
Conduct all transfers and manipulations of the compound within the chemical fume hood.[1]
-
Avoid breathing vapors or mists.[1]
-
Prevent all contact with skin and eyes.[1]
-
Use non-sparking tools and ground containers when transferring material to prevent static discharge.[1][5]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.[1][4]
-
Carefully remove and properly decontaminate or dispose of contaminated PPE.[1]
-
Clean the work area thoroughly.
4. Spill Response:
-
Evacuate the immediate area and eliminate all ignition sources.[1]
-
Wear appropriate PPE, including respiratory protection.[1]
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Ventilate the area and wash the spill site after the material has been completely collected.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Segregation: Do not mix isothiocyanate waste with other chemical waste streams to avoid potentially dangerous reactions.[3]
-
Containerization: Collect waste in a designated, leak-proof, and chemically compatible container.[3] Whenever possible, use the original container, which is already appropriately labeled.[3]
-
Labeling: If a new waste container is used, it must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).[3]
-
Final Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[3] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.ie [fishersci.ie]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
